KL-1156
Description
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-N-phenyl-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C17H17NO4/c1-21-16-10-15-11(9-13(16)19)7-8-14(22-15)17(20)18-12-5-3-2-4-6-12/h2-6,9-10,14,19H,7-8H2,1H3,(H,18,20) |
InChI Key |
JXCMRGWJFGLXJJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of KL001
This guide provides a detailed technical overview of the mechanism of action of KL001, a small molecule modulator of the circadian clock. The information presented is collated from seminal research articles and is intended for a scientific audience.
Core Mechanism of Action: Stabilization of Cryptochrome (B1237616) (CRY) Proteins
KL001 is a first-in-class small molecule that functions as a specific stabilizer of the cryptochrome proteins, CRY1 and CRY2, which are core components of the mammalian circadian clock machinery.[1][2] The primary mechanism of KL001 involves the inhibition of the ubiquitin-dependent degradation of CRY proteins.[2][3][4][5] By preventing their degradation, KL001 leads to an accumulation of CRY proteins in the nucleus.
This stabilization of CRY enhances their natural function as transcriptional repressors. CRY proteins normally inhibit the activity of the CLOCK-BMAL1 heterodimer, which is the primary transcriptional activator in the circadian feedback loop.[2] Consequently, the increased levels of CRY proteins due to KL001 lead to a prolonged repression of CLOCK-BMAL1 target genes, including the Period (Per) and Cryptochrome (Cry) genes themselves. This extended repression cycle results in a lengthening of the circadian period.[1][2][6]
The interaction of KL001 with CRY has been shown to be competitive with the binding of FAD (flavin adenine (B156593) dinucleotide) and to interfere with the binding of the F-box protein FBXL3, which is a component of the E3 ubiquitin ligase complex responsible for targeting CRY for proteasomal degradation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of KL001 from various experimental systems.
Table 1: Dose-Dependent Effect of KL001 on Circadian Period Length in U2OS Cells
| KL001 Concentration (μM) | Period Lengthening (hours) in Bmal1-dLuc U2OS cells | Period Lengthening (hours) in Per2-dLuc U2OS cells |
| 0.1 | ~0.5 | ~0.5 |
| 0.3 | ~1.5 | ~1.5 |
| 1 | ~3.0 | ~3.0 |
| 3 | ~5.0 | ~5.0 |
| 10 | ~8.0 | ~8.0 |
Data extracted from dose-response curves presented in Hirota et al., Science 2012.[2]
Table 2: Effect of KL001 on Glucagon-Induced Gene Expression in Mouse Primary Hepatocytes
| Treatment | Pck1 mRNA Expression (Fold Change) | G6pc mRNA Expression (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| Glucagon (B607659) (10 nM) | ~8.0 | ~4.0 |
| Glucagon + KL001 (2 μM) | ~5.0 | ~2.5 |
| Glucagon + KL001 (4 μM) | ~3.0 | ~1.5 |
| Glucagon + KL001 (8 μM) | ~1.5 | ~1.0 |
Data estimated from graphical representations in Hirota et al., Science 2012 and other sources.[1][2][6]
Key Experimental Protocols
Cell-Based Circadian Rhythm Assay
This protocol describes the high-throughput screen used to identify KL001.
-
Cell Line: Human U2OS cells stably expressing a luciferase reporter gene driven by the Bmal1 or Per2 promoter (Bmal1-dLuc or Per2-dLuc).[2]
-
Culture Conditions: Cells are plated in 96-well or 384-well plates and grown to confluence.
-
Synchronization: The circadian rhythm of the cells is synchronized by a 2-hour treatment with 100 nM dexamethasone.
-
Compound Treatment: Following synchronization, the medium is replaced with a recording medium containing the test compounds (like KL001) at various concentrations. A vehicle control (e.g., 0.1% DMSO) is run in parallel.[7]
-
Luminescence Recording: Bioluminescence is continuously monitored in real-time for several days using a luminometer.
-
Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the luminescence data using specialized software. A lengthening of the period indicates a potential hit.
CRY Stability Assay (CRY1-LUC Half-life)
This assay determines the effect of KL001 on the stability of CRY proteins.
-
Cell Line: HEK293T cells.
-
Transfection: Cells are transiently transfected with a plasmid expressing a CRY1-luciferase (CRY1-LUC) fusion protein. A control plasmid expressing only luciferase (LUC) is used to assess non-specific effects.[2]
-
Compound Treatment: 24 hours post-transfection, cells are treated with KL001 or a vehicle control for another 24 hours.
-
Protein Synthesis Inhibition: To measure protein degradation, new protein synthesis is halted by adding cycloheximide (B1669411) (100 µg/mL) to the culture medium.
-
Luminescence Measurement: Luminescence is measured at regular intervals following the addition of cycloheximide.
-
Data Analysis: The decay in luminescence over time reflects the degradation rate of the fusion protein. The half-life of CRY1-LUC is calculated and compared between KL001-treated and vehicle-treated cells. An increase in half-life indicates stabilization of the CRY1 protein.
In Vitro Ubiquitination Assay
This assay directly assesses the impact of KL001 on the ubiquitination of CRY proteins.
-
Reaction Components:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ubiquitin ligase complex for CRY (e.g., CUL1/FBXL3)
-
Recombinant Myc-tagged CRY1
-
Ubiquitin
-
ATP
-
KL001 or vehicle control (DMSO)
-
-
Procedure:
-
The reaction components are combined in a reaction buffer.
-
The mixture is incubated at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
The reaction products are separated by SDS-PAGE.
-
Western blotting is performed using an anti-Myc antibody to detect CRY1.
-
A ladder of higher molecular weight bands corresponding to polyubiquitinated CRY1 will be visible. The intensity of this ladder is compared between the KL001-treated and control samples to determine if KL001 inhibits CRY1 ubiquitination.
-
Hepatic Gluconeogenesis Assay
This protocol evaluates the effect of KL001 on glucose production in primary liver cells.
-
Cell Type: Primary mouse hepatocytes.[2]
-
Cell Culture: Hepatocytes are isolated and plated on collagen-coated plates.
-
Treatment: Cells are pre-treated with various concentrations of KL001 for 18 hours.
-
Stimulation: Gluconeogenesis is induced by stimulating the cells with 10 nM glucagon for 3 hours in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate).
-
Glucose Measurement: The amount of glucose secreted into the medium is measured using a glucose assay kit.
-
Gene Expression Analysis: In parallel experiments, cells are harvested after glucagon stimulation for RNA extraction. The expression levels of key gluconeogenic genes, such as Pck1 and G6pc, are quantified using RT-qPCR.[2][6]
Visualizations
KL001 Signaling Pathway
Caption: KL001 stabilizes CRY proteins by inhibiting their FBXL3-mediated degradation.
Experimental Workflow for KL001 Identification
Caption: Workflow for the discovery and characterization of KL001.
Logical Relationship of KL001's Effects
Caption: Logical flow of the molecular and physiological effects of KL001.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule activators of cryptochrome. | Sigma-Aldrich [sigmaaldrich.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Cryptochromes-mediated Inhibition of the CRL4Cop1-Complex Assembly Defines an Evolutionary Conserved Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
KL001 as a Stabilizer of Cryptochrome Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule KL001 and its role as a potent stabilizer of Cryptochrome (B1237616) (CRY) proteins, key components of the circadian clock. KL001 acts by inhibiting the FBXL3-mediated ubiquitination and subsequent proteasomal degradation of both CRY1 and CRY2. This stabilization of CRY proteins leads to a dose-dependent lengthening of the circadian period. Furthermore, KL001 has been shown to modulate metabolic pathways, notably by repressing glucagon-induced gluconeogenesis in hepatocytes. This guide details the mechanism of action of KL001, compiles quantitative data from various studies, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. A more potent derivative, KL044, has also been developed, exhibiting a roughly tenfold higher potency than KL001.[1] This document serves as a valuable resource for researchers investigating circadian rhythms and developing novel therapeutics targeting cryptochromes for metabolic and other chronic diseases.[2]
Core Mechanism of Action
KL001 is a carbazole (B46965) derivative identified through a cell-based circadian screen for its ability to lengthen the period of circadian rhythms.[3][4] Its primary mechanism of action is the direct interaction with and stabilization of the cryptochrome proteins, CRY1 and CRY2.[3][5][6]
KL001 prevents the ubiquitin-dependent degradation of CRY proteins.[3][5][6] It achieves this by competing with the F-box protein FBXL3, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex that targets CRY for proteasomal degradation.[7] By binding to the flavin adenine (B156593) dinucleotide (FAD) binding pocket of CRY, KL001 sterically hinders the interaction of FBXL3 with CRY, thereby inhibiting ubiquitination and subsequent degradation.[7][8] The increased stability and nuclear accumulation of CRY proteins enhance their repressive activity on the CLOCK-BMAL1 transcriptional complex, which is the core driver of the circadian negative feedback loop.[7][9] This enhanced repression leads to a lengthening of the circadian period.[3]
A more potent derivative of KL001, named KL044, has been developed through structure-activity relationship studies and demonstrates approximately tenfold higher potency in lengthening the circadian period, repressing Per2 activity, and stabilizing CRY proteins.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of KL001 and its derivative KL044 on circadian period length and cryptochrome protein stability as reported in various studies.
Table 1: Effect of KL001 on Circadian Period Length in U2OS Cells
| Concentration of KL001 | Reporter Gene | Period Lengthening (hours) | Reference |
| 2.7 µM | Bmal1-dLuc | ~6 | [10] |
| 0.1 µM | Bmal1-dLuc | ~1 | [10] |
| 0.5 µM | Bmal1-dLuc | ~3 | [10] |
| 1 µM | Bmal1-dLuc | ~7 | [10] |
Table 2: Dose-Dependent Effect of KL001 on CRY1-LUC Half-Life in HEK293T Cells
| Concentration of KL001 | Relative Half-life of CRY1-LUC (normalized to control) | Reference |
| 0 µM | 1 | [4] |
| 2 µM | ~1.5 | [4] |
| 4 µM | ~2.0 | [4] |
| 8 µM | ~2.5 | [4] |
Table 3: Comparative Potency of KL001 and KL044
| Compound | Relative Potency (CRY Stabilization & Period Lengthening) | Reference |
| KL001 | 1x | [1][8] |
| KL044 | ~10x | [1][8] |
Table 4: Effect of KL001 on Glucagon-Induced Gene Expression in Mouse Primary Hepatocytes
| Concentration of KL001 | Gene | Inhibition of Glucagon-Induced Expression | Reference |
| 2-8 µM | Pck1 | Dose-dependent repression | [6] |
| 2-8 µM | G6pc | Dose-dependent repression | [6] |
Experimental Protocols
Cell-Based Circadian Rhythm Assay using Luciferase Reporters
This protocol is used to assess the effect of compounds on the period length of the cellular circadian clock.
Materials:
-
U2OS or HEK293 cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Dexamethasone (B1670325) for synchronization.
-
KL001 or other test compounds dissolved in DMSO.
-
Luciferin-containing recording medium.
-
Luminometer (e.g., LumiCycle).
Procedure:
-
Cell Plating: Plate the reporter cells in 35-mm dishes or 96-well plates and grow to confluency.
-
Synchronization: Synchronize the cells by treating them with 100-200 nM dexamethasone for 2 hours.[11]
-
Compound Treatment: After synchronization, wash the cells with PBS and replace the medium with fresh recording medium containing the desired concentration of KL001 or vehicle (DMSO).
-
Bioluminescence Recording: Place the culture plates in a luminometer and record bioluminescence continuously for 5-7 days.[12]
-
Data Analysis: Analyze the bioluminescence data using appropriate software (e.g., LumiCycle Analysis program) to determine the circadian period length.[13]
Cryptochrome Stability Assay using CRY-LUC Fusion Proteins
This assay measures the effect of compounds on the stability of CRY proteins.
Materials:
-
HEK293T cells.
-
Expression plasmids for CRY1-LUC, CRY2-LUC, or LUC control.
-
Transfection reagent (e.g., PEI).
-
Cycloheximide (B1669411) (CHX) to inhibit protein synthesis.
-
KL001 or other test compounds.
-
Luminometer.
Procedure:
-
Transfection: Transfect HEK293T cells in a 96-well plate with the CRY-LUC or LUC expression plasmids.[14]
-
Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of KL001 or vehicle for another 24 hours.[4]
-
Protein Synthesis Inhibition: Add cycloheximide (e.g., 100 µg/mL) to the medium to block new protein synthesis.[15]
-
Luminescence Measurement: Immediately begin recording luminescence at regular intervals using a luminometer.
-
Half-life Calculation: Determine the degradation rate and half-life of the CRY-LUC fusion protein by fitting the luminescence decay curve to an exponential decay model. Normalize the CRY-LUC half-life to that of the LUC control.[14]
Affinity-Based Proteomic Identification of KL001 Target
This protocol is used to identify the protein targets of a small molecule.
Materials:
-
A derivative of KL001 with a linker for conjugation to a solid support (e.g., agarose (B213101) beads).
-
U2OS cell lysate.
-
KL001 (free compound for competition).
-
Wash buffers.
-
Elution buffer.
-
LC-MS/MS equipment for protein identification.
Procedure:
-
Affinity Resin Preparation: Covalently link the KL001 derivative to agarose beads.
-
Protein Binding: Incubate the KL001-conjugated agarose beads with U2OS cell lysate to allow proteins to bind.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Competitive Elution: Elute specifically bound proteins by incubating the beads with an excess of free KL001.
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the specific bands by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Visualizations
Signaling Pathways
Caption: Mechanism of action of KL001 on the cryptochrome degradation pathway.
Experimental Workflows
Caption: Workflow for the cell-based circadian rhythm luciferase reporter assay.
Caption: Workflow for the CRY protein stability assay using a CRY-LUC fusion protein.
References
- 1. Determination of the Spontaneous Locomotor Activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Detecting PER2:LUCIFERASE Bioluminescence Rhythms in Freely Moving Mice. — SCNi [scni.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Technique to Assay Locomotor Activity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a small molecule that selectively destabilizes Cryptochrome 1 and enhances life span in p53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of KL001 in Circadian Rhythm Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian clock is an endogenous, self-sustaining timekeeping mechanism that governs a wide array of physiological and metabolic processes. A core component of the mammalian circadian clock is the Cryptochrome (B1237616) (CRY) protein, which acts as a critical negative regulator in the primary transcriptional feedback loop. The small molecule KL001 has been identified as a first-in-class stabilizer of Cryptochrome proteins (CRY1 and CRY2).[1][2] This technical guide provides an in-depth analysis of KL001, detailing its mechanism of action, its effects on circadian signaling pathways, and its potential as a tool for research and therapeutic development. KL001 specifically interacts with CRY1 and CRY2, preventing their ubiquitin-dependent degradation and consequently lengthening the circadian period.[1][3][4] This modulation of the core clock machinery has significant downstream effects, notably the inhibition of glucagon-induced gluconeogenesis in hepatocytes.[2][4] This document consolidates quantitative data, outlines key experimental protocols, and visualizes the relevant biological pathways and workflows to serve as a comprehensive resource for professionals in the field.
Introduction: The Cryptochrome and the Circadian Clock
The mammalian circadian rhythm is driven by a cell-autonomous transcriptional-translational feedback loop.[4] At its core, the heterodimeric transcription factor complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Ar-NT-Like 1) drives the expression of the Period (PER1/PER2) and Cryptochrome (CRY1/CRY2) genes.[4] The resulting PER and CRY proteins accumulate, dimerize, and translocate to the nucleus, where they inhibit the transcriptional activity of CLOCK-BMAL1, thus repressing their own expression.[4] The stability and turnover of these protein components are critical for maintaining the roughly 24-hour periodicity of the clock. CRY proteins, in particular, are targeted for degradation by the E3 ubiquitin ligase FBXL3.[4] Dysregulation of this intricate system has been linked to numerous pathologies, including metabolic diseases like diabetes.[4][5] Small molecules that can selectively modulate core clock proteins are therefore valuable tools for both studying circadian biology and developing novel therapeutics.[4][6]
Mechanism of Action of KL001
KL001 was identified from an unbiased, cell-based screen for small molecules that modulate the circadian clock.[4] It is a carbazole (B46965) derivative that functions as a potent stabilizer of both CRY1 and CRY2 proteins.[4][7]
Key mechanistic features include:
-
Direct CRY Interaction: KL001 specifically interacts with CRY1 and CRY2.[1][3] It binds to the Flavin Adenine Dinucleotide (FAD) pocket of CRY, competing with the C-terminal tail of the E3 ubiquitin ligase FBXL3.[8]
-
Inhibition of Degradation: By blocking the interaction between CRY and FBXL3, KL001 prevents the ubiquitination and subsequent proteasomal degradation of CRY proteins.[4][7] This leads to an increase in the nuclear accumulation and stability of CRY.[4]
-
Period Lengthening: The increased stability of the CRY repressor enhances its inhibitory action on the CLOCK-BMAL1 complex.[4] This strengthened negative feedback results in a dose-dependent lengthening of the circadian period.[1][4] Mathematical modeling combined with experimental data confirms that this CRY stabilization occurs within the nucleus to produce the period-lengthening effect.[4]
Caption: KL001 stabilizes CRY by blocking FBXL3-mediated ubiquitination.
Downstream Signaling: Gluconeogenesis and Beyond
The influence of KL001 extends beyond the core clock machinery to metabolic pathways under circadian control.
-
Hepatic Gluconeogenesis: In the liver, CRY proteins are known to negatively regulate the transcription of key gluconeogenic genes, namely phosphoenolpyruvate (B93156) carboxykinase (Pck1) and glucose 6-phosphatase (G6pc), which are induced by the fasting hormone glucagon.[4][7] By stabilizing CRY, KL001 enhances this repression. Treatment of primary mouse hepatocytes with KL001 leads to a dose-dependent suppression of glucagon-induced Pck1 and G6pc expression and a corresponding reduction in glucose production.[4][9] This highlights a potential therapeutic avenue for metabolic disorders like type 2 diabetes.[5][10]
-
Melanogenesis: Recent studies have shown that KL001-mediated activation of CRY1 can inhibit melanin (B1238610) synthesis in B16F10 melanoma cells and normal human epidermal melanocytes.[11][12] The mechanism involves the negative regulation of the cAMP/PKA/CREB signaling pathway, which in turn decreases the expression of key melanogenic proteins like tyrosinase.[11][12]
Quantitative Analysis of KL001's Effects
The biological activity of KL001 has been quantified in various experimental systems. The data below summarizes its efficacy and observed effects.
Table 1: In Vitro Efficacy of KL001 in Cell-Based Assays
| Cell Line | Reporter System | Concentration Range | EC50 | Observed Effect | Reference |
|---|---|---|---|---|---|
| Human U2OS | Bmal1-dLuc | 0.03 - 71 µM | - | Dose-dependent period lengthening and amplitude reduction. | [1][4] |
| Human U2OS | Per2-dLuc | 0.03 - 71 µM | 0.87 µM | Dose-dependent period lengthening and amplitude reduction. | [1][4] |
| Mouse NIH-3T3 | Bmal1-dLuc / Per2-dLuc | Not specified | - | Period lengthening. | [4] |
| Human HEK293T | CRY1-Luciferase Fusion | Not specified | - | Dose-dependent increase in CRY1-LUC half-life. |[4] |
Table 2: Effects of KL001 in Biological Systems
| System | Organism | Concentration | Duration | Primary Outcome | Reference |
|---|---|---|---|---|---|
| Primary Hepatocytes | Mouse | 2 - 8 µM | 18 hours | Repression of glucagon-dependent Pck1 and G6pc gene induction. | [1][4] |
| Lifespan Study | Drosophila melanogaster (males) | 5 µM | Lifelong | 2% increase in median lifespan; 14% increase in maximum lifespan. | [13][14] |
| Locomotor Activity | Drosophila melanogaster (males) | 5 µM | 5 days | Improved locomotor activity. | [13][15] |
| Starvation Resistance | Drosophila melanogaster (males) | 5 µM | Not specified | 9% increase in mean starvation resistance; 50% increase in median resistance. | [14][16] |
| Alcohol Intake | Mouse (males) | 4 mg/kg (i.p.) | Single dose | Blockade of excessive and "relapse" alcohol drinking. |[17] |
Experimental Protocols and Workflows
Reproducible and rigorous experimental design is paramount. This section details the methodology for a key assay used to characterize KL001.
Real-Time Luciferase Reporter Assay
This cell-based assay is the primary method for screening and characterizing circadian clock modulators. It involves using a cell line stably expressing a luciferase reporter gene driven by a clock-controlled promoter (e.g., Bmal1 or Per2).
Detailed Methodology:
-
Cell Culture: Human U2OS or mouse NIH-3T3 cells stably transfected with a Bmal1-dLuc or Per2-dLuc reporter construct are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.[4][18]
-
Plating: Cells are seeded into 96-well or 35-mm plates and grown to confluency.
-
Synchronization: To synchronize the circadian clocks of the cell population, the culture medium is replaced with a high-serum shock medium (e.g., DMEM with 50% FBS) for 2 hours.
-
Treatment: Following synchronization, the medium is replaced with a recording medium (e.g., DMEM with 0.1 mM luciferin (B1168401) and 1% FBS).[19][20] Test compounds, such as KL001 dissolved in DMSO, are added to the recording medium at various concentrations. A vehicle control (e.g., 0.1% DMSO) is run in parallel.[18]
-
Data Acquisition: The plate is sealed and placed into a luminometer or a plate reader equipped with a photomultiplier tube, which is housed within an incubator maintained at 37°C. Luminescence is measured continuously at regular intervals (e.g., every 10-30 minutes) for 3 to 5 days.[21][22]
-
Data Analysis: The raw luminescence data is detrended (e.g., by subtracting a 24-hour moving average) to remove baseline trends. The period, phase, and amplitude of the resulting circadian rhythm are calculated using specialized software (e.g., ChronoStar or BioDare). The effects of KL001 are determined by comparing these parameters to the vehicle control.
Caption: Workflow for a cell-based circadian luciferase reporter assay.
Applications and Therapeutic Potential
KL001 and its derivatives represent a significant advancement in the field of chronobiology and pharmacology.
-
Research Tool: KL001 provides a powerful chemical tool to dissect the role of CRY1 and CRY2 in the circadian clock and its output pathways.[2][4] Its ability to acutely stabilize CRY allows for temporal studies of clock function that are not possible with genetic models alone.
-
Diabetes and Metabolic Syndrome: Given its demonstrated ability to suppress hepatic gluconeogenesis, KL001 serves as a lead compound for the development of novel anti-diabetic drugs.[5][8] By targeting the circadian clock, such therapies could offer a new mechanism of action for controlling glucose homeostasis.[10]
-
Oncology: The circadian clock is increasingly implicated in cancer biology, and modulators of its components are being explored as potential therapeutics.[8] KL001 has been shown to inhibit the growth of glioblastoma stem cells by suppressing the CLOCK-BMAL1 transcriptional program.[8]
-
Neurological and Sleep Disorders: The ability to pharmacologically manipulate the circadian period has potential applications in treating jet lag and shift work sleep disorders.[23] Further investigation is needed to assess the blood-brain barrier penetration and central clock effects of KL001 and its analogs.[23]
Conclusion
KL001 is a pivotal small molecule that has significantly advanced our understanding of the cryptochrome's role in circadian rhythm modulation. By preventing the ubiquitin-dependent degradation of CRY1 and CRY2, it enhances the negative feedback of the core clock loop, leading to a predictable and dose-dependent lengthening of the circadian period.[1][4] This mechanism has profound downstream consequences, most notably the suppression of hepatic gluconeogenesis, positioning CRY stabilization as a promising therapeutic strategy for metabolic diseases.[4][5] The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug developers seeking to explore the vast potential of targeting the circadian clock for therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Targeting Cryptochromes in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Chemical That Affects Biological Clock Offers New Way to Treat Diabetes [today.ucsd.edu]
- 10. newatlas.com [newatlas.com]
- 11. Frontiers | Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway [frontiersin.org]
- 12. Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster [mdpi.com]
- 14. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Blockade of alcohol excessive and “relapse” drinking in male mice by pharmacological cryptochrome (CRY) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Luciferase Assay System Protocol [worldwide.promega.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. labbox.es [labbox.es]
- 23. Pharmacokinetic Model-Based Control across the Blood-Brain Barrier for Circadian Entrainment - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Activity of KL001 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of KL001 and its derivatives, a class of small molecules that modulate the core circadian clock protein, Cryptochrome (B1237616) (CRY). This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to KL001 and its Derivatives
KL001 is a first-in-class small molecule stabilizer of the cryptochrome (CRY) proteins, CRY1 and CRY2.[1] These proteins are essential components of the negative feedback loop of the mammalian circadian clock. By binding to the flavin adenine (B156593) dinucleotide (FAD) pocket of CRY, KL001 prevents its ubiquitin-dependent degradation, leading to a lengthening of the circadian period.[1][2] The therapeutic potential of modulating CRY has driven the development of numerous KL001 derivatives with improved potency, selectivity, and pharmacokinetic properties. This guide explores the biological activities of these key analogs.
Data Presentation: Quantitative Analysis of KL001 Derivatives
The following table summarizes the reported biological activities of KL001 and several of its notable derivatives. This data is primarily derived from cell-based circadian rhythm assays, such as those employing Bmal1-dLuc and Per2-dLuc reporters.
| Compound | Target(s) | Assay | Activity Metric | Value | Reference(s) |
| KL001 | CRY1/CRY2 | Bmal1-dLuc/Per2-dLuc (U2OS cells) | Period Lengthening | Dose-dependent | [1] |
| Primary Hepatocytes | Gluconeogenesis Inhibition | Represses glucagon-induced Pck1 and G6pc expression | 2-8 μM | [1] | |
| KL044 | CRY | Bmal1-dLuc | pEC50 | 7.32 | [3] |
| CRY1 | CRY1-LUC Stability Assay (HEK293 cells) | Stabilization | 0-3.7 μM | [3] | |
| SHP656 | Preferentially CRY2 | Per2::Luc (mouse fibroblasts) | Period Lengthening | More potent than KL001 | [4] |
| CRY1/CRY2 | CRY-LUC Stability Assay (HEK293 cells) | EC2-fold (CRY1) | >10 µM | [4][5] | |
| EC1.2-fold (CRY2) | ~5 µM | [4][5] | |||
| Glioblastoma Stem Cells | Cell Viability | EC50 | ~10 µM | [4] | |
| KL201 | CRY1 selective | Cell-based circadian screening | Period Lengthening | - | [4] |
| TH303 | CRY1 selective | CRY1-LUC Stability Assay | Stabilization | - | [6][7] |
| TH129 | CRY1 selective | CRY1-LUC Stability Assay | Stabilization | - | [6] |
| KL101 | CRY1 selective | CRY-LUC Stability Assay | Stabilization | - | [4][6] |
| TH301 | CRY2 preferential | CRY-LUC Stability Assay | Stabilization | - | [4][6] |
Signaling Pathways and Mechanisms of Action
KL001 and its derivatives exert their biological effects by directly interacting with CRY proteins, which are central to the transcriptional-translational feedback loop of the circadian clock. The following diagrams illustrate the core circadian clock pathway and the mechanism of action of these compounds.
Caption: The core circadian clock feedback loop and the site of action for KL001 derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of KL001 derivatives.
Cell-Based Circadian Reporter Assay (Bmal1-dLuc/Per2-dLuc)
This assay is fundamental for assessing the effect of compounds on the period of the cellular circadian clock.
Caption: Workflow for the cell-based luciferase reporter assay.
Protocol:
-
Cell Culture: Culture U2OS cells stably expressing a Bmal1-dLuciferase or Per2-dLuciferase reporter construct in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Plating: Seed cells in a 35-mm dish or a 96-well plate and grow to confluency.
-
Synchronization: Synchronize the cellular clocks by treating with 100 nM dexamethasone (B1670325) for 2 hours.
-
Compound Treatment: Replace the synchronization medium with recording medium (DMEM with 10% FBS, antibiotics, and 0.1 mM luciferin) containing the desired concentration of the KL001 derivative or vehicle control (e.g., DMSO).
-
Bioluminescence Recording: Immediately place the plate in a luminometer equipped with a heated and CO2-controlled chamber. Record luminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the resulting bioluminescence data using circadian analysis software to determine the period, amplitude, and phase of the rhythms. Compare the period length of compound-treated cells to vehicle-treated cells to determine the effect of the compound.
CRY Protein Stability Assay (Cycloheximide Chase)
This assay determines the effect of KL001 derivatives on the stability of CRY proteins.
Caption: Workflow for the CRY protein stability assay.
Protocol:
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding a CRY1-Luciferase (CRY1-LUC) or CRY2-Luciferase (CRY2-LUC) fusion protein.
-
Compound Treatment: After 24-48 hours, treat the cells with the desired concentration of the KL001 derivative or vehicle control.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to block new protein synthesis.
-
Lysis and Luminescence Measurement: At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), lyse the cells and measure the luciferase activity of the cell lysates.
-
Data Analysis: Plot the logarithm of the luciferase activity against time. The half-life of the CRY-LUC protein can be calculated from the slope of the resulting linear regression. An increase in the half-life in the presence of the compound indicates stabilization of the CRY protein.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of KL001 derivatives to inhibit the ubiquitination of CRY proteins, a key step in their degradation.[8]
Protocol:
-
Reaction Components: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase (e.g., a complex containing FBXL3), ubiquitin, ATP, and recombinant CRY protein.
-
Compound Addition: Add the KL001 derivative or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Western Blot Analysis: Stop the reaction and analyze the products by SDS-PAGE and Western blotting.
-
Detection: Probe the Western blot with an anti-CRY antibody to visualize the ubiquitinated forms of CRY, which will appear as a ladder of higher molecular weight bands. A reduction in the intensity of this ladder in the presence of the compound indicates inhibition of CRY ubiquitination.
Synthesis of KL001 Derivatives
The chemical synthesis of KL001 and its analogs typically involves the modification of a central carbazole (B46965) scaffold. Structure-activity relationship (SAR) studies have guided the synthesis of derivatives with improved properties. Key modifications often involve the substitution of the furan (B31954) ring, alteration of the linker, and changes to the sulfonyl group.[2] For instance, the highly potent derivative KL044 was synthesized by replacing the furan and sulfonyl-containing side chain of KL001 with a chloro- and cyano-substituted phenylacetamide group.[2] The synthesis of these derivatives often employs standard organic chemistry techniques such as nucleophilic substitution and amide coupling reactions.[2]
Conclusion
KL001 and its derivatives represent a powerful class of chemical probes for studying the circadian clock and hold promise for the development of novel therapeutics for circadian rhythm disorders and associated metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in this field to further investigate the biological activities of these fascinating molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Modulatory Effects of KL001 on CLOCK-BMAL1 Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The circadian clock, an endogenous timekeeping mechanism, governs a multitude of physiological processes. Its core machinery relies on a transcription-translation feedback loop (TTFL) orchestrated by the primary transcription factors CLOCK and BMAL1. The heterodimeric CLOCK-BMAL1 complex drives the expression of its own repressors, the Period (PER) and Cryptochrome (CRY) proteins. The small molecule KL001 has been identified as a potent modulator of this core loop. This document provides a detailed technical overview of KL001's mechanism of action, focusing on its indirect but significant impact on CLOCK-BMAL1 transcriptional activity through its direct interaction with and stabilization of CRY proteins. We present quantitative data, detailed experimental protocols, and visual pathways to fully elucidate this interaction.
The Core Circadian Clock and the Role of CLOCK-BMAL1
The fundamental rhythm of the mammalian circadian clock is generated by a negative feedback loop.[1] The transcription factors CLOCK and BMAL1 form a heterodimer that binds to E-box enhancer elements in the promoters of target genes, activating their transcription.[2][3][4] Among these target genes are Period (Per1, Per2) and Cryptochrome (Cry1, Cry2).[1][5] After transcription and translation, the resulting PER and CRY proteins accumulate in the cytoplasm, form a repressive complex, and translocate back into the nucleus.[2][6] Within the nucleus, this PER-CRY complex interacts with the CLOCK-BMAL1 heterodimer, inhibiting its transcriptional activity and thereby repressing their own expression.[1][7] This intricate feedback mechanism ensures the rhythmic, approximately 24-hour cycle of gene expression that underlies circadian timing.[8]
Figure 1: The core CLOCK-BMAL1 transcriptional feedback loop.
Mechanism of Action: KL001 as a CRY Stabilizer
KL001 does not directly bind to CLOCK or BMAL1. Instead, it exerts its effect on their transcriptional activity by targeting the key negative regulators, CRY1 and CRY2.[1] KL001 was identified from an unbiased screen as a small molecule that specifically interacts with CRY proteins.[1] Its primary mechanism is the prevention of ubiquitin-dependent degradation of CRY1 and CRY2.[1][9][10] This stabilization is achieved by inhibiting the action of FBXL3, an E3 ubiquitin ligase that targets CRY for proteasomal degradation.[1][11]
By stabilizing CRY proteins, KL001 effectively increases their concentration and prolongs their repressive action on the CLOCK-BMAL1 complex.[1] This enhanced repression leads to a significant reduction in the transcription of CLOCK-BMAL1 target genes, including Per, Cry, and other clock-controlled genes like Dbp.[1] The ultimate physiological outcome of this enhanced negative feedback is a dose-dependent lengthening of the circadian period.[1][9]
Figure 2: Mechanism of KL001 action on the circadian clock.
Quantitative Data Summary
The effects of KL001 have been quantified across various cellular and physiological assays. The data consistently demonstrate a dose-dependent modulation of the circadian clock and its outputs.
Table 1: Effect of KL001 on Circadian Period and Amplitude in U2OS Cells [1][9]
| Reporter Cell Line | KL001 Concentration (µM) | Effect on Period | Effect on Amplitude |
|---|---|---|---|
| Bmal1-dLuc | 0.03 - 71 | Dose-dependent lengthening | Dose-dependent reduction |
| Per2-dLuc | 0.03 - 71 | Dose-dependent lengthening | Dose-dependent reduction |
Table 2: Effect of KL001 on CLOCK-BMAL1 Target Gene Expression in U2OS Cells [1]
| Gene | KL001 Treatment | Result |
|---|---|---|
| Per1 | Dose-dependent | Suppression of mRNA levels |
| Per2 | Dose-dependent | Suppression of mRNA levels |
| Cry1 | Dose-dependent | Suppression of mRNA levels |
| Cry2 | Dose-dependent | Suppression of mRNA levels |
| Dbp | Dose-dependent | Suppression of mRNA levels |
| Bmal1 | Dose-dependent | Almost no effect on mRNA levels |
Table 3: Effect of KL001 on CRY Protein Stability and Gluconeogenesis [1][9]
| Assay | System | KL001 Concentration | Outcome |
|---|---|---|---|
| Protein Half-Life | HEK293T cells (CRY1-LUC) | Dose-dependent | Increased CRY1-LUC half-life |
| Gene Expression | Mouse Primary Hepatocytes | 2 - 8 µM | Dose-dependent repression of glucagon-induced Pck1 and G6pc |
| Glucose Production | Mouse Primary Hepatocytes | Dose-dependent | Repression of glucagon-mediated glucose production |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of KL001.
Cell-Based Circadian Rhythm Assay
This protocol is used to assess the impact of compounds on the period and amplitude of the cellular circadian clock.
-
Cell Culture: Human osteosarcoma U2OS cells stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc or Per2-dLuc) are cultured in DMEM supplemented with 10% FBS and antibiotics.[1]
-
Synchronization: Cells are plated in 35-mm dishes. Upon reaching confluency, the circadian rhythm is synchronized by treating the cells with 100 nM dexamethasone (B1670325) for 2 hours.[1]
-
Compound Treatment: After synchronization, the medium is replaced with a recording medium (phenol red-free DMEM, 10% FBS, 0.1 mM luciferin) containing the desired concentration of KL001 or vehicle control (DMSO).[1]
-
Luminescence Monitoring: The dishes are sealed and placed in a LumiCycle luminometer. Bioluminescence is recorded in real-time at 10-minute intervals for 5-7 days at 37°C.[1]
-
Data Analysis: The resulting luminescence data is detrended, and the period and amplitude of the circadian rhythm are calculated using specialized software (e.g., LumiCycle Analysis software).[1]
Target Identification via Affinity-Based Proteomics
This protocol identifies the direct binding partners of KL001.
-
Affinity Resin Preparation: A derivative of KL001 containing a linker is synthesized and conjugated to agarose (B213101) beads to create an affinity resin.[1]
-
Cell Lysate Preparation: U2OS cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors. The lysate is centrifuged to remove cellular debris.[1]
-
Affinity Pulldown: The cell lysate is incubated with the KL001-agarose resin. To identify specific binders, parallel incubations are performed in the presence of excess free KL001 (e.g., 20 µM and 50 µM) as a competitor.[1]
-
Washing and Elution: The resin is washed extensively to remove non-specific binders. Bound proteins are then eluted.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands that are diminished in the presence of the competitor are excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Validation: Candidate binding proteins (e.g., CRY1) are validated by immunoblotting the eluates with specific antibodies.[1]
Figure 3: Experimental workflow for identifying and characterizing KL001.
Protein Stability Assay
This protocol measures the effect of KL001 on the half-life of CRY proteins.
-
Cell Transfection: HEK293T cells are transiently transfected with a plasmid expressing a CRY1-luciferase (CRY1-LUC) fusion protein.[1]
-
Protein Synthesis Inhibition: Approximately 24-48 hours post-transfection, protein synthesis is halted by adding cycloheximide (B1669411) (CHX) to the culture medium.
-
Compound Treatment: Immediately after CHX addition, cells are treated with various concentrations of KL001 or a vehicle control.
-
Luminescence Measurement: Cells are lysed at different time points following treatment (e.g., 0, 2, 4, 6, 8 hours). Luciferase activity in the lysates is measured using a luminometer.[1]
-
Data Analysis: The decay of the luminescence signal over time represents the degradation of the CRY1-LUC protein. The half-life is calculated by fitting the data to a one-phase exponential decay curve. An increase in half-life in KL001-treated cells indicates protein stabilization.[1]
Conclusion and Therapeutic Potential
KL001 is a pivotal chemical probe for dissecting the circadian clock mechanism. It indirectly modulates the transcriptional activity of the core CLOCK-BMAL1 complex by directly binding to and stabilizing the repressor proteins CRY1 and CRY2.[1] This stabilization enhances the negative feedback within the core clock loop, leading to a suppression of CLOCK-BMAL1-driven gene expression and a lengthening of the circadian period.[1] The ability of KL001 to repress glucagon-induced gluconeogenesis in hepatocytes highlights the therapeutic potential of targeting the CRY-dependent physiology for metabolic disorders such as diabetes.[1][11] This detailed guide provides the foundational knowledge and methodologies for researchers to further explore the role of CRY stabilization in circadian biology and drug development.
References
- 1. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide and Phase-Specific DNA-Binding Rhythms of BMAL1 Control Circadian Output Functions in Mouse Liver | PLOS Biology [journals.plos.org]
- 4. Investigating the Properties of Bacillus thuringiensis Cry Proteins with Novel Loop Replacements Created Using Combinatorial Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Cryptochrome 1 regulates the circadian clock through dynamic interactions with the BMAL1 C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLOCK:BMAL1 is a pioneer-like transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
The Discovery and Synthesis of KL001: A Technical Guide to a First-in-Class Cryptochrome Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of KL001, a pioneering small molecule that stabilizes the core circadian clock proteins, Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2). KL001 has emerged as a critical tool for dissecting the molecular intricacies of the circadian rhythm and holds therapeutic potential for metabolic diseases and cancer. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the associated signaling pathways and workflows.
Discovery of KL001: A Phenotypic Screen Reveals a Circadian Modulator
KL001 was identified through an unbiased, high-throughput phenotypic screen of approximately 60,000 small molecules.[1][2][3] The screen utilized human osteosarcoma U2OS cells stably expressing a luciferase reporter gene driven by the promoter of the core clock gene Bmal1 (Bmal1-dLuc).[1][2] This cell-based assay allowed for the real-time monitoring of circadian rhythmicity, with changes in the period, amplitude, or phase of the luminescence signal indicating the bioactivity of the tested compounds. KL001, a carbazole (B46965) derivative, was identified as a molecule that significantly and dose-dependently lengthened the period of the circadian rhythm.[1]
Synthesis of KL001
KL001, with the chemical name N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide, is a synthetic small molecule. While a detailed, step-by-step synthesis protocol is not available in a single public document, the synthesis can be inferred from published schemes for its derivatives. The synthesis likely proceeds through a multi-step process:
-
Formation of an N-substituted carbazole: Carbazole is reacted with a suitable epoxide, such as epichlorohydrin, in the presence of a base (e.g., sodium hydride) to form 9-(oxiran-2-ylmethyl)-9H-carbazole.
-
Synthesis of the sulfonamide moiety: In a separate reaction, furfurylamine (B118560) is reacted with methanesulfonyl chloride to produce N-(furan-2-ylmethyl)methanesulfonamide.
-
Coupling reaction: The epoxide ring of 9-(oxiran-2-ylmethyl)-9H-carbazole is then opened by the amine of N-(furan-2-ylmethyl)methanesulfonamide to yield the final product, KL001.
This synthetic approach provides a versatile platform for generating derivatives of KL001 for structure-activity relationship (SAR) studies.
Mechanism of Action: Stabilization of CRY Proteins
KL001 exerts its period-lengthening effect by directly binding to and stabilizing the core clock proteins CRY1 and CRY2.[1][4] The primary mechanism of action involves the inhibition of the E3 ubiquitin ligase FBXL3-mediated ubiquitination of CRY proteins.[5] By preventing their ubiquitination, KL001 shields CRY1 and CRY2 from proteasomal degradation, leading to their accumulation in the nucleus.[1][4][5]
The increased levels of nuclear CRY proteins enhance their repressive activity on the CLOCK:BMAL1 transcriptional activator complex. This heightened repression of CLOCK:BMAL1 leads to a delayed transcription of its target genes, including the Period (Per) and Cryptochrome (Cry) genes themselves, thereby lengthening the period of the circadian feedback loop.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for KL001.
Table 1: In Vitro Activity of KL001 on Circadian Period
| Cell Line | Reporter | Parameter | Value | Reference |
| U2OS | Bmal1-dLuc | Effective Concentration Range | 0.03 - 71 µM | [6] |
| U2OS | Per2-dLuc | Effective Concentration Range | 0.03 - 71 µM | [6] |
| U2OS | Bmal1-dLuc | EC50 (Period Lengthening) | ~10 µM | [5] |
| NIH-3T3 | Bmal1-dLuc / Per2-dLuc | Effect | Dose-dependent period lengthening | [1] |
| Mouse SCN Explants | mPer2Luc | Effect | Dose-dependent period lengthening | [1] |
| Mouse Lung Explants | mPer2Luc | Effect | Dose-dependent period lengthening | [1] |
Table 2: Effect of KL001 on Glucagon-Induced Gene Expression in Mouse Primary Hepatocytes
| Gene | Treatment | Effect | Concentration Range | Reference |
| Pck1 | KL001 + Glucagon (B607659) | Dose-dependent repression of induction | 2 - 8 µM | [6] |
| G6pc | KL001 + Glucagon | Dose-dependent repression of induction | 2 - 8 µM | [6] |
Experimental Protocols
Cell-Based Circadian Rhythm Assay
This protocol describes how to assess the effect of KL001 on the circadian period using a luciferase reporter cell line.
Materials:
-
U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Luciferin
-
KL001
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of continuous live-cell recording at 37°C
Procedure:
-
Seed U2OS reporter cells in 96-well plates at a density that allows them to reach confluency on the day of the experiment.
-
The following day, synchronize the cells by replacing the medium with a serum-free medium containing 1 µM dexamethasone (B1670325) for 2 hours.
-
After synchronization, wash the cells and replace the medium with a recording medium (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS, antibiotics, and 0.1 mM D-luciferin).
-
Add KL001 at various concentrations (and a DMSO vehicle control) to the recording medium.
-
Place the plate in a luminometer and record luminescence at 37°C for at least 3-5 days, with readings taken every 10-30 minutes.
-
Analyze the luminescence data using circadian analysis software to determine the period, amplitude, and phase of the rhythms for each condition.
CRY Protein Stability Assay
This protocol outlines a method to determine the effect of KL001 on the stability of CRY proteins using a luciferase fusion protein approach.
Materials:
-
HEK293T cells
-
Expression plasmids for CRY1-luciferase and CRY2-luciferase fusion proteins
-
Transfection reagent
-
DMEM with supplements
-
Cycloheximide (B1669411) (CHX)
-
KL001
-
DMSO (vehicle control)
-
Lysis buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in multi-well plates.
-
Transfect the cells with the CRY-luciferase expression plasmids.
-
24 hours post-transfection, treat the cells with various concentrations of KL001 or DMSO for a specified period (e.g., 4-6 hours).
-
Add cycloheximide (a protein synthesis inhibitor) to the medium to a final concentration of 10-20 µg/mL.
-
At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the half-life of the CRY-luciferase fusion protein in the presence and absence of KL001 by plotting the logarithm of the luciferase activity against time. An increase in the half-life in the presence of KL001 indicates protein stabilization.
Glucagon-Induced Gluconeogenesis Assay
This protocol details how to assess the impact of KL001 on glucagon-induced glucose production in primary hepatocytes.
Materials:
-
Primary mouse hepatocytes
-
Hepatocyte culture medium
-
Glucagon
-
KL001
-
DMSO (vehicle control)
-
Glucose-free Krebs-Ringer bicarbonate buffer supplemented with lactate (B86563) and pyruvate
-
Glucose assay kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for Pck1 and G6pc
Procedure: For Glucose Production:
-
Isolate primary hepatocytes from mice and plate them on collagen-coated plates.
-
After cell attachment, treat the hepatocytes with various concentrations of KL001 or DMSO for 18 hours.
-
Wash the cells and incubate them in glucose-free buffer containing lactate and pyruvate.
-
Add glucagon (e.g., 100 nM) to the buffer and incubate for a further 3-6 hours.
-
Collect the supernatant and measure the glucose concentration using a glucose assay kit.
For Gene Expression Analysis:
-
Following the 18-hour KL001 pretreatment, stimulate the hepatocytes with glucagon for 2 hours.
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the gluconeogenic genes Pck1 and G6pc.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to KL001.
References
- 1. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRYPTOCHROMES confer robustness, not rhythmicity, to circadian timekeeping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon changes substrate preference in gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic glycogen directly regulates gluconeogenesis through an AMPK/CRTC2 axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circadian chemical screen assays with human cell lines and mice locomotor assays [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the small molecule KL001 and cryptochromes (CRY1 and CRY2), key proteins in the mammalian circadian clock. Drawing from primary research, this document provides a comprehensive overview of the mechanism of action of KL001, its quantitative effects on circadian rhythms and related physiological processes, and detailed protocols for the key experiments utilized in this field of study.
Core Concepts: KL001 and Cryptochrome Interaction
KL001 is a synthetic carbazole (B46965) derivative identified through high-throughput screening as a potent modulator of the circadian clock.[1][2] It directly interacts with the flavin adenine (B156593) dinucleotide (FAD) binding pocket of both CRY1 and CRY2.[3][4] This interaction is crucial as it sterically hinders the binding of the F-box protein FBXL3, a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex responsible for targeting CRY proteins for proteasomal degradation.[1][4] By preventing this ubiquitination, KL001 effectively stabilizes CRY1 and CRY2 proteins, leading to their accumulation within the cell.[1][5] This stabilization of CRY, a transcriptional repressor, enhances its inhibitory effect on the CLOCK-BMAL1 transcriptional activator complex, thereby lengthening the period of the circadian clock.[1][2]
Quantitative Effects of KL001
The interaction of KL001 with cryptochromes elicits several quantifiable effects on cellular and physiological processes. These effects are dose-dependent and have been characterized across various experimental systems.
Table 1: Dose-Dependent Effect of KL001 on Circadian Period in U2OS Cells
| KL001 Concentration (μM) | Period Lengthening (hours) | Reference |
| 1 | ~1.5 | [1] |
| 3 | ~3 | [1] |
| 10 | ~5 | [1] |
| 20 | ~6 | [1] |
Table 2: Effect of KL001 on CRY Protein Stability
| Protein | KL001 Concentration (μM) | Fold Increase in Half-Life (vs. DMSO) | Cell Line | Reference |
| CRY1-LUC | 10 | ~1.5 | HEK293 | [1] |
| CRY1-LUC | 20 | ~2 | HEK293 | [1] |
| CRY2-LUC | 10 | ~1.3 | HEK293 | [6] |
| CRY2-LUC | 20 | ~1.5 | HEK293 | [6] |
Table 3: Effect of KL001 on Glucagon-Induced Gene Expression in Primary Mouse Hepatocytes
| Gene | KL001 Concentration (μM) | Fold Repression (vs. Glucagon (B607659) alone) | Reference |
| Pck1 | 2 | ~1.5 | [1] |
| Pck1 | 8 | ~3 | [1] |
| G6pc | 2 | ~1.4 | [1] |
| G6pc | 8 | ~2.5 | [1] |
Signaling Pathways Modulated by KL001
The stabilization of cryptochromes by KL001 initiates a cascade of events that modulate key signaling pathways, most notably the core circadian clock feedback loop and the glucagon signaling pathway involved in hepatic gluconeogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary research on KL001 and cryptochrome.
Luciferase Reporter Assay for Circadian Rhythm Analysis
This protocol is used to monitor the real-time expression of circadian reporter genes, such as Bmal1-dLuc or Per2-dLuc, in cultured cells.
Materials:
-
U2OS or NIH-3T3 cells stably expressing a luciferase reporter construct (e.g., Bmal1-dLuc or Per2-dLuc)
-
35-mm culture dishes
-
DMEM supplemented with 10% FBS and antibiotics
-
Synchronization agent (e.g., 100 nM dexamethasone (B1670325) or 10 µM forskolin)
-
Recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin)
-
Luminometer or a real-time bioluminescence recording system
Procedure:
-
Seed the reporter cells in 35-mm dishes and grow to confluency.
-
Synchronize the cells by treating with dexamethasone or forskolin (B1673556) for 2 hours.
-
After synchronization, wash the cells twice with PBS and replace the medium with the recording medium containing the desired concentration of KL001 or vehicle (DMSO).
-
Place the dishes in a luminometer or a real-time recording system maintained at 37°C and 5% CO2.
-
Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Analyze the resulting data using circadian analysis software to determine the period, amplitude, and phase of the rhythms.
Cycloheximide (B1669411) Chase Assay for Protein Stability
This assay is employed to determine the half-life of CRY proteins in the presence or absence of KL001.
Materials:
-
HEK293T cells
-
Expression vectors for CRY1-LUC or CRY2-LUC fusion proteins
-
Transfection reagent
-
DMEM supplemented with 10% FBS and antibiotics
-
Cycloheximide (CHX) solution (e.g., 10 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Luciferase assay reagent
Procedure:
-
Seed HEK293T cells in 24-well plates.
-
Transfect the cells with the CRY-LUC expression vectors.
-
24 hours post-transfection, treat the cells with the desired concentration of KL001 or vehicle (DMSO) for a specified period (e.g., 6-24 hours).
-
Add cycloheximide to a final concentration of 20-100 µg/mL to inhibit new protein synthesis.
-
At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates.
-
Normalize the luciferase activity at each time point to the activity at time 0.
-
Plot the natural logarithm of the normalized activity against time and determine the half-life from the slope of the linear regression.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is used to investigate the interaction between CRY proteins and components of the E3 ubiquitin ligase complex, and how KL001 affects this interaction.
Materials:
-
HEK293T cells
-
Expression vectors for tagged proteins (e.g., FLAG-CRY1, Myc-FBXL3)
-
Transfection reagent
-
DMEM supplemented with 10% FBS and antibiotics
-
Lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors
-
Antibodies specific to the tags (e.g., anti-FLAG, anti-Myc)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with expression vectors for the proteins of interest.
-
24-48 hours post-transfection, treat the cells with KL001 or vehicle (DMSO) for a specified duration.
-
Lyse the cells and pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-FLAG for FLAG-CRY1) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-Myc for Myc-FBXL3).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of target genes, such as Pck1 and G6pc, in response to KL001 treatment.
Materials:
-
Primary mouse hepatocytes or a relevant cell line
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
Procedure:
-
Treat the cells with KL001 and/or other stimuli (e.g., glucagon) for the desired time.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., Gapdh or Actb).
Conclusion
KL001 has emerged as a critical chemical tool for dissecting the molecular mechanisms of the circadian clock and its influence on metabolic pathways. Its ability to specifically stabilize cryptochromes provides a powerful means to modulate circadian period and inhibit gluconeogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of targeting cryptochromes in circadian-related disorders and metabolic diseases.
References
- 1. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule activators of cryptochrome. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 4. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Foundational Studies on the Effects of KL001 in Drosophila melanogaster: A Technical Guide
Executive Summary: KL001, a synthetic small molecule, has been identified as a potent modulator of the circadian clock through its action as a stabilizer of Cryptochrome (CRY) proteins. In the model organism Drosophila melanogaster, foundational studies have revealed that KL001 exerts significant, sex-specific effects on lifespan, locomotor activity, and stress resistance. By stabilizing the fly Cryptochrome (dCRY), KL001 influences the core molecular clock machinery, leading to observable phenotypic changes. This technical guide synthesizes the key quantitative data from these foundational studies, details the experimental protocols utilized, and provides visual diagrams of the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in chronobiology, pharmacology, and drug development.
Introduction to KL001 and the Drosophila Circadian Clock
The circadian clock is an endogenous, self-sustaining molecular oscillator that drives daily rhythms in physiology and behavior.[1] In Drosophila melanogaster, this clock is based on a transcription-translation feedback loop involving a set of core clock genes. The transcription factors CLOCK (CLK) and CYCLE (CYC) form a heterodimer that promotes the transcription of the period (per) and timeless (tim) genes.[2] The resulting PER and TIM proteins accumulate, dimerize, and translocate to the nucleus to inhibit CLK/CYC activity, thus repressing their own transcription.[2][3]
A key protein in this system is Cryptochrome (dCRY), a flavoprotein that functions as a blue-light photoreceptor.[1][4] Upon light exposure, dCRY binds to TIM, leading to TIM's degradation and the subsequent resetting of the molecular clock.[1][5] KL001 is a small molecule specifically designed to interact with and stabilize CRY proteins, thereby preventing their ubiquitin-dependent degradation and modulating the circadian period.[6][7] Its study in Drosophila provides critical insights into the pharmacological manipulation of the circadian clock.
Molecular Mechanism of Action
KL001 is classified as a chronobiotic, a substance that can modify circadian rhythms by targeting the clock's molecular components.[4][8] Its primary target is the Cryptochrome (CRY) protein. In the Drosophila circadian system, light-activated dCRY triggers the degradation of TIM, which is a crucial step for synchronizing the internal clock with the external light-dark cycle.[1] By binding to dCRY, KL001 is hypothesized to stabilize the protein, potentially modulating its interaction with TIM and influencing the negative feedback loop of the clock. This stabilization is thought to underlie the observed physiological effects on lifespan and behavior.
Caption: Diagram 1: Drosophila Circadian Clock Pathway and KL001's Target.
Quantitative Effects of KL001 in Drosophila melanogaster
Studies have focused on the Canton-S strain of D. melanogaster, revealing several key phenotypic outcomes upon administration of KL001, particularly in male flies.
KL001 demonstrates a geroprotective effect in male flies, extending both median and maximum lifespan at specific concentrations.[4][8][9] Effects in females were generally not statistically significant, indicating a sex-specific response.[4][8][9]
| Parameter | Concentration | Sex | % Change | p-value | Test | Citation |
| Average Lifespan | 5 µM | Male | +3.5% | < 0.00001 | χ²-test | [4][10] |
| Median Lifespan | 5 µM | Male | +2% | < 0.001 | Gehan-Breslow-Wilcoxon | [4][8][9] |
| Maximum Lifespan (90% mortality) | 5 µM | Male | +14% | < 0.05 | Wang-Allison | [10] |
| Median Lifespan | 1 µM | Female | +18% | < 0.05 | Wang-Allison | [1][4] |
| Median Lifespan | 5 µM | Female | +18% | = 0.0534 (not significant) | - | [1][4] |
KL001 significantly increases overall locomotor activity in male flies under both light-dark (LD) and constant darkness (DD) conditions.[4] While it modifies the robustness of circadian rhythms, it does not significantly alter the free-running period.[4][11]
| Parameter | Concentration | Condition | Sex | % Change | p-value | Citation |
| Daily Locomotor Activity | 5 µM | LD (12h:12h) | Male | +37% | < 0.0001 | [4] |
| Daily Locomotor Activity | 5 µM | DD (Constant Darkness) | Male | +22% | < 0.00001 | [4] |
| Locomotor Activity (Young Flies) | 5 µM | - | Male | Improved | < 0.05 | [4][8][9] |
| Sleep Bout Number | 5 µM | - | Male | -20% | < 0.05 | [4] |
| Circadian Period | 5 µM | DD | Male | No significant change | > 0.05 | [4] |
A notable effect of KL001 is the significant improvement in the ability of male flies to withstand starvation, suggesting a potential link between the circadian clock and metabolic regulation.[4][8][9] This may be associated with improved utilization of glucose stores from the fat body.[4][8][9]
| Parameter | Concentration | Sex | % Change | p-value | Citation |
| Mean Starvation Resistance | 5 µM | Male | +9% | < 0.01 | [4][8][9] |
| Median Starvation Resistance | 5 µM | Male | +50% | < 0.0001 | [4][8][9] |
Experimental Protocols
The foundational data on KL001's effects in Drosophila were generated using a series of standardized assays.
-
Fly Strain: Drosophila melanogaster Canton-S strain.
-
Diet: Standard yeast-sugar-semolina medium.
-
Drug Preparation: KL001 (Sigma-Aldrich) is dissolved in 0.1% DMSO to create stock solutions. Final concentrations of 1, 5, 10, and 50 µM are typically used.[1]
-
Administration: For lifespan and activity assays, 30 µL of the KL001 solution (or 0.1% DMSO for control groups) is applied to the surface of the culture medium in each vial.[1]
-
Newly eclosed flies are collected and sorted by sex.
-
Flies are housed in vials containing the standard medium treated with either KL001 solution or a DMSO control.
-
Vials are kept in a controlled environment (e.g., 25°C, 12h:12h LD cycle).
-
Flies are transferred to fresh medium every 2-3 days.
-
Mortality is recorded daily until all flies have perished.
-
Survival curves are generated and analyzed using statistical tests such as the Gehan-Breslow-Wilcoxon and Wang-Allison tests.[4][10]
-
Individual male flies (typically 3-5 days old) are placed in 65mm glass tubes containing the treated medium.
-
Tubes are loaded into Drosophila Activity Monitors (DAMs) (e.g., TriKinetics).
-
Activity is recorded as the number of infrared beam crossings per unit of time.
-
Flies are entrained to a 12h:12h LD cycle for several days, followed by a period in constant darkness (DD) to measure the free-running circadian period.[2]
-
Data are analyzed using software like ClockLab to determine activity levels, rhythm robustness, and period length.
Caption: Diagram 2: General Experimental Workflow for KL001 Studies in Drosophila.
-
Flies are maintained on KL001-treated or control medium for a set period (e.g., 5 days).
-
They are then transferred to vials containing a non-nutritive medium (e.g., 1% agar (B569324) in water) to induce starvation.
-
Mortality is recorded at regular intervals (e.g., every 12 hours) until all flies have perished.
-
Survival data is analyzed to determine mean and median resistance times.[4]
Discussion and Future Directions
The foundational research on KL001 in Drosophila melanogaster clearly establishes it as a significant modulator of physiology, with effects extending beyond simple circadian rhythm modification to lifespan and metabolic resilience.[11] The pronounced sex-specificity of these effects is a critical finding, suggesting that dCRY's role or the downstream pathways it modulates may differ between males and females. The dramatic increase in starvation resistance points to a strong link between the dCRY-regulated clock and metabolic pathways, a promising area for further investigation.
Future studies should aim to:
-
Elucidate the precise molecular interactions between KL001 and dCRY.
-
Investigate the downstream genetic and metabolic pathways responsible for the observed sex-specific lifespan extension and starvation resistance.
-
Explore whether the geroprotective effects are conserved in mammalian models.
-
Assess the therapeutic potential of KL001 and similar CRY-stabilizing compounds for age-related and metabolic disorders.
By providing a detailed overview of the core findings and methodologies, this guide serves as a foundational resource for scientists aiming to build upon this research and further explore the therapeutic potential of circadian clock modulators.
References
- 1. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Timeless (gene) - Wikipedia [en.wikipedia.org]
- 4. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster [mdpi.com]
- 5. Photic Signaling by Cryptochrome in the Drosophila Circadian System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of KL001 in U2OS Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The U2OS (U-2 OS) cell line, derived from a human osteosarcoma, is a valuable in vitro model for cancer research, drug discovery, and studies on cellular processes such as apoptosis and the cell cycle.[1][2] These cells exhibit an epithelial morphology and are known for their utility in transfection studies.[3][4] KL001 is a small molecule that has been identified as a specific activator of cryptochrome (B1237616) (CRY), a key component of the circadian clock.[5] By stabilizing CRY proteins, KL001 effectively lengthens the period of the circadian rhythm.[5][6][7] This modulation of the circadian clock has implications for various physiological processes and presents a potential therapeutic avenue for diseases linked to circadian disruption, including metabolic disorders and cancer.[8][9][10] These application notes provide a detailed protocol for the use of KL001 in U2OS cell culture, including methodologies for cell maintenance, drug treatment, and analysis of circadian rhythm effects.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effects of KL001 on U2OS cells as reported in the literature.
| Parameter | Value | Cell Line | Notes | Reference |
| Cytotoxicity | >50 µM | U2OS | High concentrations of KL001 exhibit cytotoxicity. | [5] |
| Effect on Circadian Period | Lengthens period in a dose-dependent manner | U2OS (harboring Bmal1-dLuc or Per2-dLuc reporters) | Continuous treatment leads to period lengthening and amplitude reduction. | [5] |
| Effect on Gene Expression | Reduces endogenous Per2 mRNA in a dose-dependent manner | U2OS | Also suppresses other CLOCK-BMAL1 target genes like Per1, Cry1, Cry2, and Dbp. | [5] |
| Effect on Protein Levels | Increases CRY1 and sustains CRY2 protein levels | U2OS | Suggests that KL001 may stabilize CRY proteins. | [5] |
Experimental Protocols
U2OS Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the U2OS cell line.
Materials:
-
U2OS cell line (ATCC HTB-96)
-
McCoy's 5A Medium (or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 units/ml penicillin, 100 µg/ml streptomycin)
-
Trypsin-EDTA solution (0.05% or 0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
-
McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Alternatively, DMEM with 10% FBS, 2mM L-Glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin (B1217042) can be used.[12]
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen U2OS cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at approximately 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
Monitor cell confluency. Passage the cells when they reach 80-90% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 ml of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 4-6 ml of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2. Change the medium every 2-3 days.[11]
-
Preparation and Application of KL001
Materials:
-
KL001 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete growth medium
Procedure:
-
Stock Solution Preparation:
-
Dissolve KL001 powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of the KL001 stock solution.
-
Prepare the desired final concentrations of KL001 by diluting the stock solution in pre-warmed complete growth medium. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest KL001 concentration.
-
Aspirate the old medium from the U2OS cells and replace it with the medium containing the desired concentration of KL001 or the vehicle control.
-
Incubate the cells for the desired treatment duration. Based on literature, continuous treatment is effective for observing effects on circadian rhythms.[5]
-
Assessing the Effects of KL001 (Example: Circadian Rhythm Assay)
This protocol describes a general method for assessing the effect of KL001 on the circadian rhythm of U2OS cells using a luciferase reporter.
Materials:
-
U2OS cells stably expressing a circadian reporter (e.g., Bmal1-dLuc or Per2-dLuc)
-
White, clear-bottom 96-well plates
-
Luminometer or a device capable of long-term bioluminescence recording
Procedure:
-
Cell Seeding:
-
Seed the U2OS reporter cells in a 96-well plate at a density that will allow them to be confluent at the start of the assay.
-
-
Synchronization (Optional but Recommended):
-
To synchronize the circadian clocks of the cells, the medium can be replaced with a high-concentration serum shock medium (e.g., 50% FBS) for a short period (e.g., 2 hours), followed by a return to regular medium. Another common method is a dexamethasone (B1670325) shock.
-
-
KL001 Treatment:
-
After synchronization, replace the medium with a recording medium containing luciferin and the desired concentrations of KL001 or vehicle control.
-
-
Bioluminescence Recording:
-
Place the 96-well plate in a luminometer set to record bioluminescence at regular intervals (e.g., every 10-30 minutes) for several days.
-
-
Data Analysis:
-
Analyze the bioluminescence data to determine the period, amplitude, and phase of the circadian rhythm for each treatment condition. Compare the results from KL001-treated cells to the vehicle-treated control cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for treating U2OS cells with KL001.
KL001 Signaling Pathway in the Circadian Clock
Caption: KL001 stabilizes the PER:CRY complex, inhibiting its degradation.
References
- 1. U2OS cell line - Wikipedia [en.wikipedia.org]
- 2. ebiohippo.com [ebiohippo.com]
- 3. U-2 OS | Culture Collections [culturecollections.org.uk]
- 4. Human Bone Osteosarcoma Epithelial Cells (U2OS Line) | Nikon’s MicroscopyU [microscopyu.com]
- 5. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clocking cancer: the circadian clock as a target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules Targeting Biological Clock; A Novel Prospective for Anti-Cancer Drugs [mdpi.com]
- 8. A methylbenzimidazole derivative regulates mammalian circadian rhythms by targeting Cryptochrome proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of cryptochrome (CRY) in cancer: molecular mechanisms and clock-based therapeutic strategies: Role of cryptochrome in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elabscience.com [elabscience.com]
- 12. encodeproject.org [encodeproject.org]
Application of KL001 in Glioblastoma Stem Cell Research
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and a high rate of recurrence. A subpopulation of cells within these tumors, known as glioblastoma stem cells (GSCs), are thought to be a driving force behind tumor initiation, maintenance, and therapeutic resistance. GSCs possess self-renewal and multilineage differentiation capabilities, contributing to the cellular heterogeneity of GBM. Recent research has highlighted the critical role of the circadian clock in regulating GSC biology. The core circadian clock transcription factors, BMAL1 and CLOCK, are highly expressed in GBM and are essential for GSC proliferation and survival.[1][2]
KL001 is a small molecule that stabilizes the cryptochrome (B1237616) (CRY) proteins, which are key negative regulators of the BMAL1:CLOCK transcriptional complex.[1][2] By binding to the FAD binding pocket of CRY1 and CRY2, KL001 inhibits their FBXL3-mediated ubiquitination and subsequent degradation.[1][2] This stabilization of CRY proteins leads to the suppression of BMAL1:CLOCK activity, thereby disrupting the core circadian circuitry that GSCs are highly dependent on.[3][4] This application note provides a detailed overview of the use of KL001 in GSC research, including its effects on GSC viability, stemness, and relevant experimental protocols.
Mechanism of Action
KL001 exerts its anti-GSC effects by targeting the core molecular clock. The canonical circadian feedback loop involves the heterodimeric transcription factor BMAL1:CLOCK, which drives the expression of numerous clock-controlled genes, including the Period (PER) and Cryptochrome (CRY) genes. PER and CRY proteins then translocate to the nucleus to inhibit the activity of BMAL1:CLOCK, thus creating a negative feedback loop. In GSCs, this clock machinery is co-opted to drive pro-tumorigenic processes. KL001 stabilizes CRY proteins, enhancing their repressive effect on BMAL1:CLOCK.[3] This leads to a downregulation of genes essential for GSC maintenance and metabolism.[3]
Figure 1: Mechanism of action of KL001 in glioblastoma stem cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of KL001 on glioblastoma stem cells as reported in the literature.
| Cell Line | Cell Type | KL001 EC50 (µM)[3] |
| T387 | Glioblastoma Stem Cell (GSC) | ~1.5 |
| T3565 | Glioblastoma Stem Cell (GSC) | ~2.0 |
| T387DGC | Differentiated Glioblastoma Cell | >10 |
| T3565DGC | Differentiated Glioblastoma Cell | >10 |
| NM263 | Non-malignant Brain Culture | >20 |
| NM290 | Non-malignant Brain Culture | >20 |
| NHA | Normal Human Astrocytes | >20 |
Table 1: EC50 Values of KL001 in GSCs and Control Cells.
| Gene | Treatment | Fold Change in Expression[3] |
| PER1 | KL001 (various concentrations) | Decreased |
| PER2 | KL001 (various concentrations) | Decreased |
| SOX2 | KL001 (various concentrations) | Decreased |
| OLIG2 | KL001 (various concentrations) | Decreased |
| MYC | KL001 (various concentrations) | Decreased |
Table 2: Effect of KL001 on Gene Expression in GSCs.
Experimental Protocols
Glioblastoma Stem Cell (GSC) Culture and Sphere Formation Assay
This protocol is for the culture of GSCs as neurospheres and for assessing the effect of KL001 on their self-renewal capacity.
Materials:
-
Patient-derived GSCs
-
DMEM/F12 medium
-
B-27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Heparin (2 µg/mL)
-
Penicillin-Streptomycin
-
Ultra-low attachment plates
-
KL001
-
DMSO (vehicle control)
Protocol:
-
Culture GSCs in serum-free medium supplemented with B-27, EGF, bFGF, and heparin in ultra-low attachment flasks.
-
To passage, dissociate spheres into single cells using a suitable enzyme (e.g., Accutase).
-
Plate single cells at a density of 500-1000 cells/well in a 96-well ultra-low attachment plate.
-
Treat cells with varying concentrations of KL001 or DMSO vehicle control.
-
Incubate for 7-10 days to allow for sphere formation.
-
Count the number of spheres (>50 µm in diameter) in each well.
-
The sphere-forming frequency can be calculated by dividing the number of spheres formed by the initial number of cells plated.
Figure 2: Workflow for the GSC sphere formation assay.
Apoptosis Assay
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis in GSCs treated with KL001, followed by flow cytometry analysis.
Materials:
-
GSCs treated with KL001 or vehicle
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
PBS
-
Flow cytometer
Protocol:
-
Treat GSCs with the desired concentrations of KL001 for the specified duration (e.g., 72 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blotting
This protocol is for analyzing the protein levels of CRY1 and MYC in GSCs following KL001 treatment.
Materials:
-
GSCs treated with KL001 or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRY1, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse KL001-treated and control GSCs in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Normalize protein levels to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression of core clock genes and stemness factors in GSCs after KL001 treatment.
Materials:
-
GSCs treated with KL001 or vehicle
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (PER1, PER2, SOX2, OLIG2, MYC) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Extract total RNA from KL001-treated and control GSCs.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Figure 3: Logical relationship of KL001's effects on GSCs.
Conclusion
KL001 represents a promising therapeutic agent for targeting glioblastoma stem cells by disrupting their dependence on the circadian clock machinery. Its ability to selectively induce cell death in GSCs while sparing non-malignant cells highlights its potential for the development of novel GBM therapies. The protocols outlined in this application note provide a framework for researchers to investigate the effects of KL001 on GSCs and to further explore the role of the circadian clock in glioblastoma biology. Further preclinical studies, including in vivo efficacy in orthotopic GSC-derived xenograft models, are warranted to translate these findings into clinical applications.
References
Application Notes and Protocols for the Preparation of KL001 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of KL001, a small molecule stabilizer of cryptochrome (B1237616) (CRY) proteins, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to KL001
KL001 is a first-in-class small molecule that stabilizes the cryptochrome proteins CRY1 and CRY2, which are core components of the circadian clock machinery.[1][2][3] By preventing the ubiquitin-dependent degradation of CRY proteins, KL001 effectively lengthens the circadian period.[1][2][3] This activity makes it a valuable tool for research in chronobiology and a potential therapeutic agent for disorders associated with circadian disruption. It has also been shown to repress glucagon-induced hepatic gluconeogenesis.[2][3]
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of KL001 is essential for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 398.48 g/mol | [1][2][4][5][6] |
| Formula | C₂₁H₂₂N₂O₄S | [1][2][4][5][6] |
| Appearance | White to off-white solid/powder | [1][5] |
| Purity | ≥98% (HPLC) | [2][5][6] |
| Solubility in DMSO | 20 mg/mL to 100 mM | [2][5][7] |
| CAS Number | 309928-48-1 | [1][2][4][6] |
Safety Precautions
Handling KL001
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Handling DMSO
DMSO is a combustible liquid and a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[8][9]
-
Personal Protective Equipment: Wear butyl rubber gloves, as nitrile gloves offer less resistance to DMSO.[8] Always wear a lab coat and safety goggles.[10]
-
Ventilation: Use DMSO in a well-ventilated area or a chemical fume hood.[10]
-
Fire Safety: Keep away from heat, sparks, and open flames.[8][9][11]
-
Spills: In case of a small spill, absorb the liquid with an inert material and dispose of it as chemical waste.[10] For larger spills, evacuate the area and follow institutional safety protocols.[10]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of KL001 in DMSO
This protocol details the steps to prepare a 10 mM stock solution of KL001 in DMSO. This is a common concentration for initial in vitro experiments.
Materials:
-
KL001 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of KL001:
-
The formula to calculate the mass is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 398.48 g/mol / 1000 = 3.98 mg
-
-
-
Weigh the KL001 powder:
-
Tare a sterile amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass (e.g., 3.98 mg) of KL001 powder and add it to the tube.
-
-
Dissolve the KL001 powder:
-
Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the KL001 powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary, but check for any temperature sensitivity of the compound.[12]
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.[12]
-
Clearly label each aliquot with the compound name (KL001), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7][13][14] Protect from light.
-
Table of Volumes for Different Stock Concentrations:
| Desired Stock Concentration | Mass of KL001 for 1 mL of DMSO |
| 1 mM | 0.40 mg |
| 5 mM | 1.99 mg |
| 10 mM | 3.98 mg |
| 20 mM | 7.97 mg |
| 50 mM | 19.92 mg |
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low, typically less than 0.5%, to avoid solvent-induced cellular toxicity.[12][13]
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration.
-
Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KL 001 | Additional Transcription Factor Compounds: R&D Systems [rndsystems.com]
- 3. KL 001 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 4. scbt.com [scbt.com]
- 5. ≥98% (HPLC), cryptochrome stabiliser, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. KL001 - Cayman Chemical [bioscience.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. greenfield.com [greenfield.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. valudor.com [valudor.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. KL001(KL-001;KL 001)| CAS 309928-48-1|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for In Vivo Administration of KL001 Derivatives in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of KL001 and its derivatives in mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of these cryptochrome (B1237616) (CRY) stabilizing molecules.
Introduction to KL001 and its Derivatives
KL001 is a small molecule that stabilizes the core circadian clock proteins, Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2), by preventing their ubiquitin-dependent degradation. This activity effectively lengthens the period of the circadian clock. Several derivatives of KL001 have been developed to improve potency, bioavailability, and isoform selectivity. These compounds are valuable tools for investigating the role of the circadian clock in various physiological and pathological processes and hold therapeutic potential for a range of diseases, including metabolic disorders, cancer, and substance abuse.
Quantitative Data Summary
The following tables summarize the available quantitative data for KL001 and its key derivatives from in vivo and in vitro studies.
Table 1: In Vivo Administration and Effects of KL001 and Derivatives in Mouse Models
| Compound | Mouse Model | Administration Route | Dosage | Vehicle | Observed Effects | Reference(s) |
| KL001 | C57BL/6J (Alcohol-induced) | Intraperitoneal (i.p.) | 1-4 mg/kg | 1% DMSO in saline | Reduced excessive and "relapse" alcohol drinking. | [1] |
| SHP656 | Glioblastoma (orthotopic xenograft) | Oral gavage | Not specified | Not specified | Prolonged survival of mice with glioblastoma stem cell implants. | [2] |
| Compound 41 | Diet-induced obese mice | Not specified | Not specified | Not specified | Improved glucose clearance. | |
| Compound 50 | db/db mice | Not specified | Not specified | Not specified | Improved glucose clearance. |
Table 2: In Vitro Potency of KL001 Derivatives
| Compound | Assay | Potency (pEC50) | Effect | Reference(s) |
| KL044 | Cell-based reporter assay | 7.32 | Lengthened circadian period and repressed Per2 activity. | [3] |
| SHP1703 (R-enantiomer of SHP656) | Glioblastoma stem cell viability assay | Not specified | Reduced glioblastoma stem cell viability. | [4] |
Signaling Pathways and Experimental Workflow
Core Signaling Pathway of KL001 Derivatives
The primary mechanism of action for KL001 and its derivatives is the stabilization of CRY proteins. This intervention has downstream effects on the core circadian clock machinery and other CRY-dependent pathways.
Caption: Mechanism of action of KL001 derivatives on the core circadian clock.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a KL001 derivative in a mouse model.
Caption: A generalized workflow for in vivo studies of KL001 derivatives.
Experimental Protocols
The following are generalized protocols for the in vivo administration of KL001 derivatives. Note: These protocols should be optimized for each specific derivative and experimental context.
Protocol for Intraperitoneal (i.p.) Injection
This protocol is based on the administration of KL001 for studies on alcohol consumption and can be adapted for other derivatives with similar solubility.
Materials:
-
KL001 or derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution (Example for 4 mg/kg dose): a. Weigh the required amount of the KL001 derivative. b. Prepare a stock solution by dissolving the compound in DMSO. For example, a 10 mg/mL stock solution. c. On the day of injection, dilute the stock solution with sterile saline to achieve the final desired concentration in a vehicle of 1% DMSO. For a 4 mg/kg dose in a 10 mL/kg injection volume, the final concentration would be 0.4 mg/mL. d. Vortex the solution thoroughly to ensure it is well-mixed. e. Note: The solubility of each derivative may vary. It is recommended to perform small-scale solubility tests before preparing the bulk solution. If precipitation occurs, gentle warming or sonication may be required. The final solution should be clear.
-
Animal Preparation and Injection: a. Weigh each mouse to determine the precise injection volume. b. Gently restrain the mouse, ensuring a firm but not restrictive grip. c. Wipe the lower right or left quadrant of the abdomen with 70% ethanol. d. Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the bladder and internal organs. e. Aspirate slightly to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement. f. Slowly inject the calculated volume of the dosing solution. g. Withdraw the needle and return the mouse to its cage.
-
Post-Injection Monitoring: a. Monitor the mice for any signs of distress, such as lethargy, labored breathing, or abdominal swelling, for at least one hour post-injection. b. Record any adverse events and check the injection site for signs of irritation.
Protocol for Oral Gavage
This is a general protocol that can be adapted for orally bioavailable derivatives like SHP656.
Materials:
-
KL001 derivative
-
Appropriate vehicle (e.g., corn oil, carboxymethylcellulose)
-
Sterile tubes for preparation
-
Vortex mixer or sonicator
-
Flexible plastic or metal gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: a. Determine the appropriate vehicle for the specific derivative. For lipophilic compounds, corn oil may be suitable. For others, an aqueous suspension using a suspending agent like carboxymethylcellulose (e.g., 0.5% in water) may be necessary. b. Weigh the required amount of the compound and suspend or dissolve it in the chosen vehicle to the desired final concentration. c. Ensure the solution or suspension is homogenous by vortexing or sonicating.
-
Animal Preparation and Gavage: a. Weigh each mouse to calculate the required dose volume. b. Gently yet firmly restrain the mouse, allowing the head and neck to be held in a straight line with the body. c. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach. d. Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it. e. Gently insert the gavage needle into the esophagus via the side of the mouth, allowing the mouse to swallow it. Do not force the needle. f. Once the needle is at the predetermined depth, slowly administer the solution. g. Carefully remove the gavage needle and return the mouse to its cage.
-
Post-Gavage Monitoring: a. Observe the mice for any signs of respiratory distress, which could indicate accidental administration into the trachea. b. Monitor for any other signs of discomfort or adverse reactions.
Concluding Remarks
The in vivo administration of KL001 and its derivatives offers a powerful approach to modulate the circadian clock and investigate its role in health and disease. The protocols and data presented here provide a foundation for researchers to design and conduct their own studies. It is crucial to optimize formulation and administration for each specific derivative and to adhere to institutional guidelines for animal care and use. Further research into the pharmacokinetics and pharmacodynamics of these compounds will continue to enhance their utility as research tools and potential therapeutics.
References
- 1. Blockade of alcohol excessive and “relapse” drinking in male mice by pharmacological cryptochrome (CRY) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glioblastoma Stem Cells through Disruption of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
Application Notes: Assessing Cancer Cell Viability with the Circadian Modulator KL001
References
- 1. Targeting Glioblastoma Stem Cells through Disruption of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of KL001 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the molecular effects of KL001, a first-in-class small molecule stabilizer of Cryptochrome (CRY) proteins. By preventing the ubiquitin-dependent degradation of CRY1 and CRY2, core components of the circadian clock, KL001 effectively lengthens the circadian period.[1][2] This modulation of the circadian machinery has significant downstream effects on gene expression, offering therapeutic potential for various disorders, including metabolic diseases.[3][4]
This document outlines detailed protocols for key experiments to quantify the impact of KL001 on gene expression, from targeted gene analysis to broader transcriptomic studies. It also includes data presentation guidelines and visualizations to facilitate data interpretation and reporting.
Mechanism of Action: KL001 and the Circadian Clock
The core of the mammalian circadian clock is a transcription-translation feedback loop. The heterodimeric transcription factor CLOCK-BMAL1 drives the expression of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit CLOCK-BMAL1 activity, thus repressing their own transcription and creating a rhythmic cycle.
KL001 intervenes in this pathway by binding to CRY proteins, shielding them from FBXL3-mediated ubiquitination and subsequent degradation by the proteasome.[3][5] This stabilization of CRY leads to a prolonged repression of the CLOCK-BMAL1 complex, thereby extending the period of the circadian rhythm.[1][3] The stabilization of CRY proteins by KL001 not only affects the core clock genes but also influences the expression of various clock-controlled genes involved in metabolism, such as those in the gluconeogenesis pathway.[3][6]
Diagram of the KL001 Signaling Pathway
Caption: KL001 stabilizes the PER:CRY complex, enhancing inhibition of CLOCK:BMAL1.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of KL001 on gene expression, as determined by luciferase reporter assays and RT-qPCR.
Table 1: Effect of KL001 on Circadian Reporter Gene Expression
| Cell Line | Reporter Construct | KL001 Concentration (µM) | Effect on Circadian Period | Effect on Amplitude |
| U2OS | Bmal1-dLuc | 0.03 - 71 | Lengthening | Reduction |
| U2OS | Per2-dLuc | 0.03 - 71 | Lengthening | Reduction |
Data is compiled from studies on human osteosarcoma (U2OS) cells.[1]
Table 2: KL001-Mediated Repression of Glucagon-Induced Gene Expression
| Cell Type | Gene Target | KL001 Concentration (µM) | Glucagon Stimulation | Percent Inhibition of Glucagon-Induced Expression |
| Mouse Primary Hepatocytes | Pck1 | 2 | 10 nM | Significant |
| Mouse Primary Hepatocytes | Pck1 | 4 | 10 nM | More Significant |
| Mouse Primary Hepatocytes | Pck1 | 8 | 10 nM | Most Significant |
| Mouse Primary Hepatocytes | G6pc | 2 | 10 nM | Significant |
| Mouse Primary Hepatocytes | G6pc | 4 | 10 nM | More Significant |
| Mouse Primary Hepatocytes | G6pc | 8 | 10 nM | Most Significant |
Data represents the dose-dependent repression of key gluconeogenic genes by KL001 in the presence of glucagon.[7][8]
Experimental Protocols
The following are detailed protocols for assessing the effect of KL001 on gene expression.
Diagram of the Experimental Workflow
Caption: General workflow for assessing the impact of KL001 on gene expression.
Protocol 1: Luciferase Reporter Assay for Circadian Rhythm Analysis
This protocol is designed to monitor the real-time effect of KL001 on the expression dynamics of circadian reporter genes.
Materials:
-
U2OS or NIH3T3 cells stably expressing a circadian reporter (e.g., Bmal1-dLuc, Per2-dLuc)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
KL001 (stock solution in DMSO)
-
Dexamethasone (B1670325) or Forskolin (B1673556) (for synchronization)
-
Luminometer or plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Plate the reporter cells in a 35-mm dish or a 96-well plate and grow to confluency.
-
Synchronization: Synchronize the cells by treating them with 100 nM dexamethasone or 10 µM forskolin for 2 hours.
-
KL001 Treatment: After synchronization, replace the medium with fresh recording medium containing luciferin and the desired concentrations of KL001. Include a vehicle control (DMSO).
-
Luminescence Recording: Immediately place the plate in a luminometer and record luminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Targeted Gene Expression Analysis
This protocol allows for the quantification of specific mRNA transcripts to assess the impact of KL001 on target gene expression.
Materials:
-
Cells of interest (e.g., hepatocytes, U2OS cells)
-
KL001
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Per2, Cry1, Dbp, Pck1, G6pc) and a reference gene (e.g., Gapdh, Actb)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of KL001 or a vehicle control for a specified duration (e.g., 24-48 hours). For studies on gluconeogenesis, cells can be co-treated with glucagon.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of target genes, normalized to the reference gene.
Protocol 3: Western Blotting for CRY Protein Stabilization
This protocol is used to visualize and quantify the effect of KL001 on the protein levels of CRY1 and CRY2.
Materials:
-
Cells treated with KL001
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CRY1 and CRY2
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the KL001-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CRY1, CRY2, and a loading control, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Protocol 4: RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis
For a comprehensive understanding of the global gene expression changes induced by KL001, RNA-Seq is the recommended method.
Materials:
-
Cells treated with KL001
-
RNA extraction kit with DNase treatment
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Sample Preparation: Treat cells with KL001 and a vehicle control. Isolate high-quality total RNA.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by KL001 treatment.
-
Conduct pathway and gene ontology analysis to understand the biological processes affected by KL001.
-
By employing these methodologies, researchers can effectively characterize the impact of KL001 on gene expression, contributing to a deeper understanding of its therapeutic potential and the intricate workings of the circadian clock.
References
- 1. Video: Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]
- 2. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Understanding CRY2 interactions for optical control of intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.bcm.edu [cdn.bcm.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Use of KL001 to Lengthen the Circadian Period
Introduction
KL001 is a first-in-class small molecule stabilizer of the core circadian clock proteins, Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2).[1][2] Identified through an unbiased, cell-based circadian screen, KL001 specifically interacts with CRY proteins to prevent their ubiquitin-dependent degradation.[3] This stabilization of CRY enhances its repressive function within the transcriptional-translational feedback loop of the circadian clock, resulting in a dose-dependent lengthening of the circadian period.[1][3] Unlike some other period-lengthening compounds, KL001's mechanism of action is independent of casein kinase I (CKI) activity.[3] These properties make KL001 a valuable chemical tool for studying CRY-dependent physiology and developing clock-based therapeutics.[2][3]
Mechanism of Action
The mammalian circadian clock is driven by a feedback loop where the transcription factors CLOCK and BMAL1 activate the expression of Period (Per) and Cryptochrome (Cry) genes.[3] The resulting PER and CRY proteins form a complex that enters the nucleus and inhibits the activity of CLOCK-BMAL1, thus repressing their own transcription.[3] The degradation rate of the CRY proteins is a critical factor in determining the length of this cycle. The E3 ubiquitin ligase FBXL3 targets CRY for proteasomal degradation.[3]
KL001 acts by directly binding to CRY1 and CRY2, preventing their interaction with FBXL3 and subsequent ubiquitination and degradation.[3][4][5] This leads to an accumulation of CRY proteins in the nucleus, which enhances the suppression of CLOCK-BMAL1-mediated transcription.[3] The extended duration of this repressive phase results in a longer overall circadian period.[3]
Quantitative Data Summary
KL001 induces a dose-dependent lengthening of the circadian period in various cell lines and tissue explants.[1][3] The compound also modulates the expression of clock-controlled genes involved in metabolic pathways, such as gluconeogenesis.[1][3]
Table 1: Effect of KL001 on Circadian Period in Cellular Models
| Cell Line/Tissue | Reporter | Concentration Range (µM) | Effect on Period | Reference |
| Human U2OS | Bmal1-dLuc | 0.03 - 71 | Dose-dependent lengthening | [1][3] |
| Human U2OS | Per2-dLuc | 0.03 - 71 | Dose-dependent lengthening | [1][3] |
| Mouse NIH-3T3 | Bmal1-dLuc | Not specified | Period lengthening | |
| Mouse SCN Explant | mPer2Luc | Not specified | Dose-dependent lengthening | [3] |
| Mouse Lung Explant | mPer2Luc | Not specified | Dose-dependent lengthening | [3] |
Table 2: Effect of KL001 on Glucagon-Induced Gene Expression and Glucose Production in Mouse Primary Hepatocytes
| Parameter | Concentration Range (µM) | Treatment Time | Effect | Reference |
| Pck1 Gene Expression | 2 - 8 | 18 h | Dose-dependent repression | [1][3][6] |
| G6pc Gene Expression | 2 - 8 | 18 h | Dose-dependent repression | [1][3][6] |
| Glucose Production | Not specified | 18 h | Repression of glucagon-mediated activation | [3][6] |
Experimental Protocols
Protocol 1: Preparation of KL001 Stock and Working Solutions
A. In Vitro Stock Solution (DMSO)
-
KL001 powder can be dissolved in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 80 mg/mL, which is approximately 200 mM).[7]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1][7]
B. In Vitro Working Solution
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).
C. In Vivo Formulation (Injectable Solution) This protocol yields a clear solution suitable for injection.[1][7]
-
Prepare a stock solution of KL001 in DMSO (e.g., 80 mg/mL).[7]
-
To prepare a 1 mL working solution, add the solvents sequentially:
-
Start with 400 µL of PEG300.
-
Add 50 µL of the 80 mg/mL KL001 DMSO stock. Mix thoroughly until clear.
-
Add 50 µL of Tween-80. Mix thoroughly until clear.
-
Add 500 µL of ddH2O or saline to reach a final volume of 1 mL.[7]
-
-
This formulation yields a 4 mg/mL (10.04 mM) solution.[7] The working solution should be prepared fresh on the day of use.[1]
Protocol 2: In Vitro Circadian Period Measurement in U2OS Reporter Cells
This protocol describes how to measure changes in circadian period length using human U2OS cells stably expressing a luciferase reporter driven by a clock gene promoter (e.g., Bmal1-dLuc or Per2-dLuc).[1][3]
Materials:
-
U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Dexamethasone for synchronization.
-
Recording medium (e.g., phenol (B47542) red-free medium with appropriate supplements).
-
KL001 stock solution.
-
Luminometer or plate reader capable of long-term live-cell luminescence recording.
Method:
-
Cell Culture: Plate U2OS reporter cells in 35-mm dishes and grow to confluency.
-
Synchronization: To synchronize the circadian rhythms of the cell population, replace the culture medium with medium containing a synchronizing agent like 100 nM dexamethasone. Incubate for 2 hours.[6]
-
Treatment: After synchronization, wash the cells and replace the medium with fresh, air-tight sealed recording medium containing the desired final concentrations of KL001. Include a vehicle control (e.g., 0.1% DMSO).
-
Data Acquisition: Immediately transfer the dishes to a luminometer and record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: Detrend the raw luminescence data to remove baseline trends. Use appropriate software (e.g., ChronoStar or Cosinor analysis) to calculate the period length for each concentration. Plot the period length as a function of KL001 concentration to observe the dose-dependent effect.
Protocol 3: CRY Protein Stability (Half-life) Assay
This protocol determines if KL001 affects the stability of CRY proteins by measuring their half-life in cells.[3]
Materials:
-
HEK293T cells.
-
Expression plasmids for CRY1-Luciferase (CRY1-LUC) and CRY2-Luciferase (CRY2-LUC) fusion proteins.
-
Transfection reagent.
-
Cycloheximide (B1669411) (CHX), a protein synthesis inhibitor.
-
KL001 stock solution.
-
Luminometer.
Method:
-
Transfection: Transiently transfect HEK293T cells with the CRY1-LUC or CRY2-LUC expression plasmid.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of KL001 or a vehicle control for another 24 hours.[3]
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium to block new protein synthesis.
-
Luminescence Recording: Immediately begin recording luminescence from the cells at regular intervals.
-
Data Analysis: The decay in the luminescence signal over time reflects the degradation of the CRY-LUC fusion protein. Plot the natural log of the luminescence intensity against time. The slope of this line can be used to calculate the half-life (t½) of the protein. Compare the half-lives in KL001-treated cells to the vehicle-treated control. An increased half-life indicates protein stabilization.[3]
Protocol 4: Inhibition of Glucagon-Induced Gluconeogenesis in Primary Hepatocytes
This protocol assesses the functional consequence of KL001-mediated CRY stabilization on a key metabolic process regulated by the circadian clock.[3][6]
Materials:
-
Mouse primary hepatocytes.
-
KL001 stock solution.
-
For qPCR: RNA extraction kit, reverse transcriptase, qPCR reagents, and primers for Pck1 and G6pc.
-
For glucose assay: Glucose-free buffer, sodium lactate (B86563), sodium pyruvate, and a glucose assay kit.
Method:
-
Cell Culture and Treatment: Culture mouse primary hepatocytes according to standard protocols. Treat the cells with desired concentrations of KL001 (or vehicle) for 18 hours.[6]
-
Glucagon Stimulation: After the 18-hour pre-treatment, stimulate the cells with 10 nM glucagon for 2 hours (for gene expression analysis) or 3 hours (for glucose production assay).[6]
-
Gene Expression Analysis (RT-qPCR):
-
Following the 2-hour glucagon stimulation, lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of Pck1 and G6pc.
-
Analyze the data to determine if KL001 treatment represses the glucagon-induced expression of these genes.[6]
-
-
Glucose Production Assay:
-
Following the 3-hour glucagon stimulation, wash the cells and incubate them in glucose-free buffer supplemented with gluconeogenic substrates (20 mM sodium lactate and 2 mM sodium pyruvate) for 4 hours.[6]
-
Collect the medium and measure the amount of glucose produced using a commercial glucose assay kit.
-
Determine if KL001 treatment represses glucagon-activated glucose production.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Evaluating the Solubility and Stability of KL001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the aqueous solubility and chemical stability of KL001, a small molecule stabilizer of cryptochrome (B1237616) (CRY) proteins. The protocols outlined below are essential for the preclinical development and formulation of KL001.
Mechanism of Action of KL001
KL001 is a first-in-class small molecule that stabilizes the cryptochrome proteins, CRY1 and CRY2.[1][2] In the cell, CRY proteins are key components of the circadian clock machinery and are targeted for degradation by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, specifically with the F-box protein FBXL3.[3][4] This ubiquitination leads to the proteasomal degradation of CRY proteins.
KL001 acts by preventing this ubiquitin-dependent degradation, leading to an accumulation of CRY proteins in the cell.[1][5] The increased levels of CRY1 and CRY2 enhance their inhibitory effect on the CLOCK-BMAL1 transcriptional activator complex. This, in turn, modulates the expression of downstream clock-controlled genes.
One of the key signaling pathways affected by KL001-mediated CRY stabilization is the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway. Elevated CRY1 levels lead to a reduction in intracellular cAMP, which subsequently inhibits the phosphorylation of PKA and CREB.[6] The inactivation of CREB alters the transcription of its target genes, including those involved in gluconeogenesis, such as Pck1 and G6pc, and axonal regeneration.[5][6]
Solubility Evaluation of KL001
The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The following protocols describe methods for determining both the kinetic and thermodynamic solubility of KL001.
Data Presentation: Solubility of KL001
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| DMSO | 80 | 200.76 | [1] |
| Ethanol | 80 | 200.76 | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols for Solubility Determination
This assay provides a rapid assessment of the solubility of KL001 from a DMSO stock solution.
Materials:
-
KL001
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol:
-
Prepare a 10 mM stock solution of KL001 in anhydrous DMSO.
-
Add 190 µL of PBS (pH 7.4) to a series of 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the 10 mM KL001 stock solution to each tube to achieve a final concentration of 500 µM with 5% DMSO.
-
Cap the tubes and place them on an orbital shaker at room temperature for 2 hours.
-
After incubation, centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved precipitate.
-
Carefully collect the supernatant and analyze the concentration of dissolved KL001 by a validated stability-indicating HPLC method.
-
The kinetic solubility is the concentration of KL001 measured in the supernatant.
This assay determines the equilibrium solubility of solid KL001.
Materials:
-
KL001 (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol:
-
Add an excess amount of solid KL001 (e.g., 2 mg) to a glass vial.
-
Add 1 mL of PBS (pH 7.4) to the vial.
-
Cap the vial tightly and place it on an orbital shaker at 25°C for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the vial to ensure that excess solid KL001 is still present.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate appropriately with the mobile phase and analyze the concentration of dissolved KL001 by a validated stability-indicating HPLC method.
-
The thermodynamic solubility is the concentration of KL001 measured in the filtrate.
Stability Evaluation of KL001
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for KL001. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
Data Presentation: Stability of KL001
| Storage Condition | Duration | Observations |
| -20°C (Powder) | 3 years | Stable |
| -80°C (in Solvent) | 1 year | Stable |
| -20°C (in Solvent) | 1 month | Stable |
Note: The stability of KL001 in solution is dependent on the solvent used. Solutions in DMSO should be prepared fresh for optimal results.[1]
Experimental Protocols for Stability Studies
These studies expose KL001 to stress conditions to accelerate its degradation.
Materials:
-
KL001
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with UV or DAD detector
Protocol:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of KL001 in methanol.
-
Acidic Hydrolysis:
-
Mix equal volumes of the KL001 stock solution and 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the KL001 stock solution and 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the KL001 stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid KL001 powder in an oven at 60°C for 7 days.
-
Dissolve the heat-treated powder in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid KL001 powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.
-
Dissolve the exposed powder in methanol and dilute with mobile phase for HPLC analysis.
-
A validated stability-indicating HPLC method is essential to separate and quantify KL001 from its degradation products. The following is a general method that should be optimized and validated for the specific application.
Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B should be developed to ensure the separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at the λmax of KL001 (to be determined, typically around 293 nm).
-
Injection Volume: 10 µL
Method Validation: The developed HPLC method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Caption: KL001 stabilizes CRY1, inhibiting its degradation and the cAMP/PKA/CREB pathway.
Caption: Workflow for kinetic and thermodynamic solubility testing of KL001.
Caption: Workflow for forced degradation stability testing of KL001.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SCF(FBXL3) ubiquitin ligase targets cryptochromes at their cofactor pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCFFbxl3 controls the oscillation of the circadian clock by directing the degradation of cryptochrome proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting KL001 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KL001. The following information is designed to address common issues related to the insolubility of KL001 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving KL001 in my aqueous buffer. Why is it not dissolving?
A1: KL001 is practically insoluble in water.[1] Direct dissolution in aqueous buffers will likely result in precipitation or an insoluble suspension. To achieve a clear solution, a co-solvent system or specific formulation is necessary.
Q2: What are the recommended solvents for creating a stock solution of KL001?
A2: For initial stock solutions, organic solvents are recommended. KL001 is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM and in ethanol (B145695) at concentrations up to 20 mM.[2] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of KL001.[1]
Q3: How can I prepare a working solution of KL001 for in vitro cellular assays?
A3: For in vitro experiments, a common method is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is important to ensure that the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity. Vigorous mixing during the dilution step is essential to prevent precipitation.
Q4: My KL001 precipitates out of solution when I dilute my DMSO stock in my aqueous experimental buffer. What can I do?
A4: Precipitation upon dilution is a common issue due to the poor aqueous solubility of KL001. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of KL001 in your aqueous solution may be too high. Try working with a lower concentration.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use a formulation with excipients: For in vivo studies or challenging in vitro systems, using a formulation with solubilizing agents is often necessary. See the recommended formulation protocols below.
-
Employ sonication or gentle heating: After dilution, brief sonication or gentle warming (e.g., to 37°C) can sometimes help to redissolve small amounts of precipitate.[3][4] However, the stability of KL001 under these conditions should be considered.
Troubleshooting Guides
Issue: Precipitate Formation in Aqueous Solution
This guide provides a step-by-step process to address the precipitation of KL001 during the preparation of aqueous working solutions.
Caption: Troubleshooting workflow for KL001 precipitation.
Quantitative Data Summary
The following tables summarize the solubility of KL001 in various solvents and solvent systems.
Table 1: Solubility in Single Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 39.85 |
| Ethanol | 20 | 7.97 |
| Water | Insoluble | Insoluble |
| Data sourced from multiple suppliers and may vary based on the specific batch of KL001.[1][2] |
Table 2: Formulations for Aqueous Solutions
| Formulation Components (v/v) | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.14 mM) | Clear |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.14 mM) | Suspended |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 4 mg/mL (10.04 mM) | Clear |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.14 mM) | Clear |
| These formulations are intended as a starting point and may require optimization for your specific application.[1][3] |
Experimental Protocols
Protocol 1: Preparation of KL001 Working Solution for In Vivo Injection (Clear Solution)
This protocol is designed to prepare a clear solution of KL001 suitable for injection in animal models.
Materials:
-
KL001 powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline or ddH₂O
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of KL001 in DMSO (e.g., 80 mg/mL).[1]
-
In a sterile tube, add the required volume of the KL001 DMSO stock solution.
-
Add 40% (of the final volume) of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 5% (of the final volume) of Tween-80 to the mixture and mix until clear.
-
Add the remaining volume of saline or ddH₂O to reach the final desired concentration and volume.
-
Mix the final solution thoroughly. This solution should be prepared fresh on the day of use.[3]
Caption: Workflow for preparing a clear KL001 solution.
Protocol 2: Preparation of KL001 Working Solution for Oral Administration (Suspension)
This protocol is suitable for preparing a homogenous suspension of KL001 for oral gavage.
Materials:
-
KL001 powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)
-
Sterile tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the required amount of KL001 powder and place it in a sterile tube.
-
Add the appropriate volume of CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[1]
-
Vortex the mixture vigorously until a homogenous suspension is formed.
-
This suspension should be used immediately after preparation to ensure uniform dosing.
Signaling Pathway Context
KL001's mechanism of action is to stabilize the cryptochrome (B1237616) proteins (CRY1 and CRY2), which are key components of the circadian clock. It achieves this by preventing their ubiquitin-dependent degradation. This stabilization of CRY proteins leads to a lengthening of the circadian period. Understanding this is crucial as the biological activity of KL001 is dependent on its ability to enter the cell and interact with these intracellular proteins. Therefore, achieving a soluble form of KL001 in experimental media is the first critical step to ensuring its biological availability.
Caption: Simplified KL001 mechanism of action.
References
Optimizing KL001 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KL001 for cell-based assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KL001?
A1: KL001 is a small molecule that functions as a stabilizer of cryptochrome (B1237616) proteins (CRY1 and CRY2).[1][2] It prevents the ubiquitin-dependent degradation of CRY proteins, which leads to an increase in their intracellular levels.[3][4][5] This stabilization of CRY proteins lengthens the period of the circadian clock and can influence various physiological processes.[2][3]
Q2: What is a typical starting concentration for KL001 in cell-based assays?
A2: A typical starting concentration for KL001 can vary depending on the cell type and the specific assay. Based on published studies, a broad range to consider for initial experiments is between 0.1 µM and 40 µM. For instance, concentrations around 20 µM have been used in B16F10 melanoma cells[6], while 40 µM has been used in Human Umbilical Vein Endothelial Cells (HUVECs)[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[7]
Q3: How should I prepare and store KL001 stock solutions?
A3: KL001 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[7] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity.[7]
Q4: I am observing high levels of cell death in my assay. What could be the cause?
A4: High levels of cell death could be due to several factors:
-
High KL001 Concentration: The concentration of KL001 may be too high for your specific cell line, leading to cytotoxicity. It is essential to perform a dose-response experiment to identify a non-toxic, effective concentration.[7]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium might be too high. Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to assess solvent toxicity.[7]
-
Prolonged Exposure: The incubation time with KL001 might be too long. Consider reducing the exposure time.[7]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[7]
Q5: My results are inconsistent. What are the potential reasons?
A5: Inconsistent results can stem from several sources:
-
Inhibitor Instability: Ensure that the KL001 stock solution has been stored correctly and that fresh dilutions are prepared for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
-
Cell Culture Variability: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions.[8]
-
Assay-Specific Issues: For any assay, it is important to have proper positive and negative controls to ensure the assay is performing as expected.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Mortality | KL001 concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wider range of concentrations, including lower ones.[7] |
| Solvent (DMSO) concentration is toxic. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle-only control.[7] | |
| Prolonged incubation time. | Reduce the incubation period and determine the minimum time required to observe the desired effect.[7] | |
| No or Weak Effect Observed | KL001 concentration is too low. | Increase the concentration of KL001. Refer to published literature for guidance on effective concentrations in similar cell lines.[10] |
| Poor cell permeability. | While KL001 is a small molecule, permeability can vary between cell lines. If possible, verify target engagement with a downstream marker. | |
| Degraded KL001 stock. | Prepare a fresh stock solution of KL001 from a reputable source. Store aliquots at -80°C to minimize degradation.[7] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.[8] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent treatment application. | Ensure thorough but gentle mixing after adding KL001 to the wells. |
Experimental Protocols
Protocol 1: Determining the Optimal KL001 Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of KL001 for a specific biological effect in a cell-based assay.
Materials:
-
KL001 powder
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for viability, reporter gene activity, etc.)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare KL001 Stock Solution:
-
Dissolve KL001 in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.[8]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Prepare Serial Dilutions of KL001:
-
Thaw a fresh aliquot of the KL001 stock solution.
-
Perform a serial dilution of the KL001 stock solution in complete cell culture medium to achieve a range of concentrations. A common starting range is from 0.01 µM to 100 µM.
-
Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest KL001 concentration) and a no-treatment control.
-
-
Treat Cells:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared KL001 dilutions or control solutions to the respective wells.
-
Incubate the plate for a duration relevant to your specific assay (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the KL001 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 or IC50 value.[13]
-
Visualizations
Signaling Pathway of KL001
Caption: KL001 stabilizes CRY proteins, impacting circadian rhythm and inhibiting key signaling pathways.
Experimental Workflow for KL001 Concentration Optimization
Caption: Workflow for determining the optimal concentration of KL001 in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Frontiers | Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
Technical Support Center: KL001 Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule KL001 during long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues observed during long-term experiments involving KL001.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of KL001 activity over time in cell-based assays | Degradation in culture medium, adsorption to plasticware, or poor cell permeability.[1] | Assess KL001 stability directly in the specific cell culture medium.[1] Use low-binding plates and pipette tips to minimize adsorption.[2] Evaluate cellular uptake and permeability using appropriate assays.[1] |
| High variability in results between experimental replicates | Inconsistent sample handling, issues with the analytical method (e.g., HPLC/LC-MS), or incomplete solubilization of KL001.[2] | Standardize protocols for solution preparation and sample processing.[1] Validate the analytical method for linearity, precision, and accuracy. Ensure complete dissolution of KL001 in the stock solution and media before use.[2] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Degradation of KL001 into one or more new products.[1] | Attempt to identify the degradation products to understand the degradation pathway.[1] Based on the likely degradation mechanism (e.g., hydrolysis, oxidation), implement mitigation strategies such as adjusting pH, adding antioxidants, or protecting from light.[1][3] |
| Precipitate forms in stock solution upon storage | Poor solubility of KL001 in the chosen solvent at storage temperatures or degradation to an insoluble product.[1][3] | Consider preparing a more dilute stock solution.[1] Evaluate alternative solvents with higher solubilizing power.[1] Before use, ensure the compound is fully redissolved after thawing.[3] Analyze the precipitate to determine if it is the parent compound or a degradant.[1] |
| Change in color of KL001 solution | Chemical degradation or oxidation of the compound, potentially triggered by exposure to light or air.[3] | Store KL001 solutions in amber vials or wrap containers in foil to protect from light.[3] Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of KL001 in a solution?
A1: Several factors can influence the stability of KL001 in solution. These include:
-
Hydrolysis: If KL001 contains labile functional groups like esters or amides, it may be susceptible to cleavage by water. The pH of the solution is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: The compound may be sensitive to oxidation, especially if it has electron-rich moieties. Dissolved oxygen and exposure to light can promote oxidative degradation.[1][4]
-
Solvent Choice: The solvent, most commonly DMSO for stock solutions, can impact stability. DMSO is hygroscopic and can absorb water, which may lead to hydrolysis.[4]
-
Storage Conditions: Repeated freeze-thaw cycles can compromise the stability of some molecules.[3][4] The storage temperature is also a crucial factor.[4]
Q2: My KL001 seems to be disappearing from the cell culture medium, but I don't detect any degradation products. What could be happening?
A2: There are a few possibilities if you observe a decrease in KL001 concentration without corresponding degradation peaks:
-
Binding to Plasticware: The compound may be adsorbing to the surface of cell culture plates or pipette tips.[2] Using low-protein-binding labware can help mitigate this issue.[2]
-
Cellular Uptake: If cells are present in your experiment, KL001 could be rapidly internalized.[2] You can analyze cell lysates to determine the extent of cellular uptake.[2]
-
Poor Solubility: The compound may be precipitating out of the solution, which can be mistaken for degradation. This precipitate might not be readily observable.[1]
Q3: What is the recommended way to prepare and store KL001 stock solutions?
A3: For optimal stability, stock solutions of KL001 should be prepared in an anhydrous solvent like DMSO.[4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize water absorption from the atmosphere.[3][4] These aliquots should be stored in tightly sealed vials at -20°C or lower.[2]
Q4: How does the composition of cell culture media affect KL001 stability?
A4: Cell culture media are complex mixtures that can affect the stability of small molecules like KL001:
-
pH: The pH of the medium (typically 7.2-7.4) can promote the degradation of pH-sensitive compounds.[4]
-
Media Components: Certain components in the media, such as amino acids or vitamins, could potentially react with KL001.[2]
-
Serum: The presence of serum can have variable effects. Serum proteins can sometimes stabilize compounds, but serum also contains enzymes like esterases and proteases that could metabolize KL001.[2][4]
Experimental Protocols
Protocol 1: Assessing KL001 Stability in Cell Culture Media
Objective: To determine the stability of KL001 in a specific cell culture medium over time using HPLC or LC-MS.
Methodology:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of KL001 in anhydrous DMSO.
-
Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Create a working solution by diluting the KL001 stock solution in the cell culture medium to the final experimental concentration (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the working solution into triplicate wells of a sterile, low-binding multi-well plate for each time point.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time Points:
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[5]
-
-
Sample Processing:
-
At each time point, transfer an aliquot of the medium from the designated wells.
-
To stop further degradation and precipitate proteins, add an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[1]
-
Centrifuge the samples to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining concentration of KL001.
-
Compare the peak area of KL001 at each time point to the T=0 value to determine the percentage of compound remaining.[3]
-
Visualizations
Signaling Pathway of KL001
KL001 is a stabilizer of the cryptochrome (B1237616) (CRY) proteins, which are key components of the circadian clock machinery. By binding to CRY1 and CRY2, KL001 prevents their ubiquitin-dependent degradation, leading to their accumulation.[6][7][8][9] This enhanced stability of CRY proteins inhibits the transcriptional activity of the CLOCK-BMAL1 complex, thereby lengthening the circadian period.[6] In hepatocytes, this pathway has been shown to repress glucagon-induced gluconeogenesis.[6][8]
Caption: KL001 stabilizes CRY proteins, inhibiting degradation.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of KL001 in a given experimental condition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
How to prevent degradation of KL001 in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of the cryptochrome (B1237616) (CRY) stabilizer, KL001, to prevent its degradation in stock solutions. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of KL001 stock solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Difficulty Dissolving KL001 | 1. Inappropriate solvent. 2. Low-quality or hydrated solvent. 3. Compound has precipitated out of solution. | 1. Ensure you are using a recommended solvent such as high-purity, anhydrous DMSO or ethanol.[1] 2. Use a fresh, unopened bottle of anhydrous solvent, as solvents like DMSO are hygroscopic and absorbed moisture can reduce solubility.[2] 3. If precipitation occurs, gentle warming (not exceeding 50°C) and/or sonication can aid in redissolution.[3][4] |
| Reduced or Inconsistent Efficacy in Assays | 1. Degradation of KL001 due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability of KL001 in aqueous media at working concentrations. | 1. Verify that stock solutions have been stored at the correct temperature and for the recommended duration (see storage recommendations below). 2. Prepare single-use aliquots of the stock solution to avoid the detrimental effects of repeated freezing and thawing.[2][3][5][6] 3. Prepare fresh dilutions of KL001 in your cell culture medium for each experiment. Do not store the compound in aqueous solutions for extended periods.[5] |
| Precipitation in Cell Culture Medium | 1. High final concentration of the organic solvent (e.g., DMSO). 2. Low solubility of KL001 in the aqueous-based culture medium. | 1. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to prevent both solvent toxicity and compound precipitation.[4][7] 2. When diluting the stock solution, add it to the medium slowly while mixing. A stepwise dilution may also help prevent precipitation.[7] If precipitation is observed, it can sometimes be redissolved by ultrasonication.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing KL001 stock solutions?
A1: The most commonly recommended solvent for preparing KL001 stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol can also be used.[1] It is crucial to use an anhydrous solvent as moisture can promote degradation and reduce the solubility of the compound.[2]
Q2: What are the optimal storage conditions for KL001?
A2: For long-term stability, solid KL001 powder should be stored at -20°C in a dry, dark place, where it can be stable for up to three years.[2][8][9] Once dissolved, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C (stable for 6 months to a year) or -20°C (stable for up to 1 month).[2][3][10]
Q3: How many times can I freeze and thaw my KL001 stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[2][3] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.[5][6]
Q4: Is KL001 sensitive to light?
Q5: Can I store diluted, working solutions of KL001?
A5: No, it is not recommended to store KL001 in aqueous solutions, such as cell culture media, for extended periods.[5] Working solutions should be prepared fresh for each experiment from a frozen, concentrated stock solution to ensure potency and prevent degradation or precipitation.[3]
Data Presentation
Summary of Recommended Storage Conditions for KL001
| Form | Solvent | Storage Temperature | Duration of Stability | Key Recommendations |
| Solid Powder | N/A | -20°C | Up to 3 years[2] | Store in a dry, dark place.[8][9] |
| Stock Solution | Anhydrous DMSO | -80°C | 6 months to 1 year[2][3] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][3] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[2][3] | Aliquot into single-use volumes.[2][3] Store under nitrogen if possible.[3] |
| Stock Solution | Ethanol | -20°C | Not specified, but likely shorter than DMSO at -80°C. General recommendation is up to 1 month.[5] | Aliquot into single-use volumes. |
Solubility of KL001
| Solvent | Maximum Concentration |
| DMSO | Up to 100 mM[1] |
| Ethanol | Up to 20 mM[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM KL001 Stock Solution in DMSO
-
Equilibrate: Allow the vial containing solid KL001 to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of KL001 powder using a calibrated analytical balance. The molecular weight of KL001 is 398.48 g/mol .[1]
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the solid KL001 to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.985 mg of KL001 in 1 mL of anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (up to 50°C) or brief sonication can be used to ensure the compound is fully dissolved.[4]
-
Aliquot: Dispense the stock solution into single-use, sterile amber microcentrifuge tubes or cryovials.
-
Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Protocol for Assessing KL001 Stability by HPLC-UV
This protocol provides a general method to assess the stability of a KL001 stock solution over time.
-
Prepare Initial Sample: Immediately after preparing the KL001 stock solution (as described above), take an aliquot and dilute it to a known concentration (e.g., 100 µM) with an appropriate solvent system (e.g., acetonitrile (B52724)/water). This will be your "Time 0" sample.
-
Analyze Time 0 Sample: Inject the "Time 0" sample onto a suitable C18 HPLC column. Develop a gradient elution method (e.g., using a mobile phase of acetonitrile and water with 0.1% formic acid) that provides good peak shape and retention for KL001. Record the peak area of KL001 at a suitable UV wavelength.
-
Store Stock Solution: Store the remaining aliquots of the KL001 stock solution under the desired conditions (e.g., -20°C and -80°C).
-
Analyze at Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stored stock solution. Prepare a sample for HPLC analysis in the same manner as the "Time 0" sample.
-
Compare Peak Areas: Analyze the sample by HPLC using the same method as for the "Time 0" sample. Compare the peak area of KL001 to the "Time 0" peak area. A significant decrease in the peak area over time indicates degradation of the compound. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Factors influencing the stability of KL001 stock solutions.
Caption: Mechanism of KL001 in the circadian clock signaling pathway.
References
- 1. KL 001 | Additional Transcription Factor Compounds: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. medkoo.com [medkoo.com]
- 10. Cryptocrome Activator, KL001 The Cryptocrome Activator, KL001 modulates the biological activity of Cryptocrome. This small molecule/inhibitor is primarily used for Biochemicals applications. | 309928-48-1 [sigmaaldrich.com]
Refining experimental protocols for consistent KL001 effects
This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when working with KL001, a small molecule stabilizer of cryptochrome (B1237616) (CRY) proteins.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments with KL001.
Issue 1: Inconsistent or No Observed Effect of KL001
| Potential Cause | Troubleshooting Steps |
| Improper KL001 Preparation or Storage | 1. Stock Solution: Prepare KL001 stock solutions in fresh, anhydrous DMSO. Selleck Chemicals suggests a stock concentration of 80 mg/mL (200.76 mM).[1] Note that moisture-absorbing DMSO can reduce solubility.[1] 2. Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Working Solution: Prepare fresh working solutions from the stock for each experiment. For in vitro studies, the final DMSO concentration in the culture medium should typically be below 0.1%. |
| Suboptimal Experimental Conditions | 1. Concentration: The effective concentration of KL001 is cell-type dependent. Concentrations ranging from 0.03 µM to 71 µM have been used.[2] For example, 40 µM was used in HUVECs, while 2-8 µM was effective in mouse primary hepatocytes.[1][2] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. 2. Incubation Time: The required incubation time can vary. A 16-hour incubation was used for HUVECs, whereas an 18-hour period was used for mouse primary hepatocytes.[1][2] A time-course experiment is recommended to identify the optimal duration. |
| Cell Line Variability | Different cell lines may exhibit varying sensitivity to KL001 due to differences in CRY protein expression or other components of the circadian clock machinery. It's advisable to confirm CRY1 and CRY2 expression in your cell line of interest. |
Issue 2: Cellular Toxicity or Reduced Viability
| Potential Cause | Troubleshooting Steps |
| High KL001 Concentration | High concentrations of KL001 (>50 µM) have been reported to cause cytotoxicity in U2OS cells.[3] If toxicity is observed, reduce the concentration of KL001 used in your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept at or below 0.1%. |
| Prolonged Incubation | Extended exposure to any small molecule can potentially lead to cytotoxicity. Optimize the incubation time to the minimum duration required to observe the desired effect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KL001?
A1: KL001 is a stabilizer of cryptochrome (CRY) proteins, specifically CRY1 and CRY2.[2] It functions by preventing the ubiquitin-dependent degradation of CRY proteins.[1][3] This stabilization of CRY leads to a lengthening of the circadian period.[2][3]
Q2: How should I prepare a stock solution of KL001?
A2: It is recommended to dissolve KL001 in fresh, anhydrous DMSO to create a stock solution.[1] A stock solution of 80 mg/mL (200.76 mM) in DMSO has been suggested.[1] For in vivo experiments, specific formulations involving PEG300, Tween80, and saline or corn oil may be required.[1]
Q3: What are some common experimental concentrations and incubation times for KL001?
A3: The optimal concentration and incubation time are highly dependent on the cell type and the specific biological question. The following table summarizes conditions used in published studies:
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 40 µM | 16 h | Promoted proliferation, migration, and tubular formation[1] |
| U2OS reporter cells | 0.03-71 µM | Not specified | Dose-dependent circadian period lengthening and amplitude reduction[2] |
| Mouse primary hepatocytes | 2-8 µM | 18 h | Repressed glucagon-dependent induction of Pck1 and G6pc genes[2] |
| B16F10 cells | 20 µM | 48 h | Increased CRY1 protein expression and inhibited melanogenesis[4] |
| Drosophila melanogaster | 1-50 µM (in food) | Lifespan | Extended lifespan[5] |
Q4: Which signaling pathways are affected by KL001?
A4: KL001-mediated stabilization of CRY proteins has been shown to impact the following signaling pathways:
-
Circadian Clock Pathway: KL001 lengthens the circadian period by stabilizing CRY, a key component of the negative feedback loop of the molecular clock.[2][3]
-
cAMP/PKA/CREB Signaling Pathway: KL001 has been shown to inhibit the cAMP/PKA/CREB signaling pathway, leading to a reduction in melanogenesis.[4][6]
-
Gluconeogenesis Pathway: In the liver, KL001-mediated CRY stabilization inhibits glucagon-induced gluconeogenesis by repressing the expression of genes such as Pck1 and G6pc.[3][7][8]
Visualizations
Caption: Mechanism of KL001 action on CRY protein stabilization.
Caption: Signaling pathways modulated by KL001.
Caption: General experimental workflow for in vitro studies with KL001.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway [frontiersin.org]
- 5. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitechdaily.com [scitechdaily.com]
- 8. sciencedaily.com [sciencedaily.com]
Technical Support Center: Addressing Off-Target Effects of KL001 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of KL001 in their experiments. KL001 is a well-characterized stabilizer of cryptochrome (B1237616) (CRY) proteins, which are key components of the circadian clock.[1][2] By preventing the ubiquitin-dependent degradation of CRY1 and CRY2, KL001 effectively lengthens the circadian period.[1][3] This activity also allows it to repress glucagon-induced gluconeogenesis in hepatocytes, highlighting its therapeutic potential for metabolic diseases like diabetes.[3][4][5]
While KL001 is a valuable tool for studying circadian rhythms and metabolism, like many small molecules, it may exhibit off-target effects. This guide provides structured advice and detailed protocols to help you identify, understand, and mitigate these effects in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of KL001?
A1: KL001 is a first-in-class cryptochrome (CRY) stabilizer that specifically interacts with CRY1 and CRY2.[1] Its primary on-target effect is to prevent the ubiquitin-dependent degradation of these proteins, leading to their accumulation.[2][3] This stabilization of CRY proteins results in a dose-dependent lengthening of the circadian period and a reduction in the amplitude of circadian oscillations in reporter cell lines.[1] In mouse primary hepatocytes, KL001 has been shown to repress the glucagon-dependent induction of gluconeogenic genes, such as Pck1 and G6pc.[1][3]
Q2: What are the potential off-target effects of KL001?
Q3: How can I determine if the phenotype I observe is an on-target or off-target effect of KL001?
A3: Distinguishing between on-target and off-target effects is a critical aspect of using chemical probes. Several experimental strategies can be employed:
-
Use of structurally distinct CRY stabilizers: Compare the phenotype induced by KL001 with that of other known CRY stabilizers that have different chemical scaffolds. If the phenotype is consistent across different molecules that share the same target, it is more likely to be an on-target effect.
-
Rescue experiments: In a cell line where the target protein (CRY1 or CRY2) has been knocked out or knocked down, the on-target effects of KL001 should be abolished. Observing the same phenotype in the absence of the intended target strongly suggests an off-target effect.
-
Dose-response analysis: Correlate the concentration of KL001 required to elicit the cellular phenotype with the concentration required to stabilize CRY proteins. A significant discrepancy between these effective concentrations may indicate off-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of KL001 to CRY proteins in a cellular context.[7][8][9][10] It can also be adapted to screen for off-target binding to other proteins.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects when using KL001.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High cytotoxicity observed at effective concentrations. | Off-target kinase inhibition or other non-specific interactions. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[6][11] 2. Test analogs of KL001 with different chemical scaffolds but the same intended target (CRY).[6] 3. Lower the concentration of KL001 and extend the treatment time. | Identification of specific off-target kinases, allowing for the selection of more specific compounds or adjustment of experimental design. A clearer understanding of whether cytotoxicity is an on-target or off-target effect. |
| Inconsistent or unexpected experimental results. | Compound instability or activation of compensatory signaling pathways. | 1. Verify the stability of KL001 in your experimental media over the course of the experiment. 2. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory signaling pathways that might be triggered by off-target effects.[6] | More consistent and interpretable results. A clearer understanding of the cellular response to KL001 treatment. |
| Observed phenotype does not correlate with known CRY biology. | Potential off-target effect. | 1. Perform a "rescue" experiment by knocking down or knocking out CRY1 and CRY2. If the phenotype persists, it is likely an off-target effect. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the effective concentration.[7][8][9][10] | Confirmation of whether the observed phenotype is dependent on the intended target, CRY. |
Experimental Protocols
Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of KL001 by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare KL001 at a concentration significantly higher than its on-target EC50 (e.g., 1 µM).[6]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where KL001 competes with a labeled ligand for binding to each kinase in the panel.[6]
-
Data Analysis: The results will be presented as the percent inhibition of binding for each kinase at the tested concentration of KL001. Significant inhibition of a kinase other than the intended target indicates a potential off-target interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of KL001 to CRY proteins within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either KL001 at the desired concentration or a vehicle control (e.g., DMSO).[7][8]
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble CRY protein remaining at each temperature using Western blotting or an antibody-based detection method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble CRY protein as a function of temperature. A shift in the melting curve to a higher temperature in the KL001-treated cells compared to the vehicle-treated cells indicates that KL001 is binding to and stabilizing the CRY protein.[10]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental approaches and the underlying biological pathways, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. reactionbiology.com [reactionbiology.com]
Optimizing incubation time for KL001 treatment in cell culture
Welcome to the technical support center for the hypothetical compound KL001. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the incubation time for KL001 in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for KL001 incubation time?
For initial experiments, we recommend a 24-hour incubation period. This duration is often sufficient to observe primary effects on signaling pathways and gene expression without inducing significant secondary effects or cytotoxicity. However, the optimal time will be highly dependent on your specific cell line and the biological question you are investigating.
Q2: How do I determine the optimal incubation time for KL001 in my specific cell line?
The best method is to perform a time-course experiment. This involves treating your cells with a fixed concentration of KL001 (typically the EC50 or a 1X effective dose) and collecting samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). You can then analyze your endpoint of interest (e.g., protein phosphorylation, gene expression, cell viability) at each time point to identify the optimal duration for the desired effect.
Q3: Should I adjust the incubation time if I change the concentration of KL001?
Yes, concentration and incubation time are often linked. Higher concentrations of KL001 may produce a desired effect more quickly. Conversely, lower concentrations might require a longer incubation period to achieve the same effect. It is advisable to perform a dose-response experiment at a few different time points (e.g., 12h, 24h, 48h) to understand the interplay between these two parameters.
Q4: What is the maximum recommended incubation time before observing significant cytotoxicity?
This is highly cell-line dependent. Some robust cell lines may tolerate KL001 for 72 hours or more, while more sensitive lines may show signs of toxicity after just 24 hours. A cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) should be run in parallel with your time-course experiment to establish the toxicity profile of KL001 for your specific model.
Troubleshooting Guide
Q5: I am not observing any effect after KL001 treatment. Is my incubation time too short?
This is a common possibility. The mechanism of action for KL001 may require a longer duration to manifest, especially if your endpoint is far downstream of the initial target.
-
Recommendation: Perform a time-course experiment extending up to 72 hours.
-
Alternative Cause: Ensure the concentration of KL001 is appropriate. The compound may have low potency in your cell line.
-
See Protocol: Protocol 1: Time-Course Experiment for Optimal Incubation.
Q6: My cells are showing high levels of death or detachment. Is the incubation time too long?
This is highly likely, especially if you are also using a high concentration of KL001. Cytotoxic effects can confound your results by masking the specific mechanism of action.
-
Recommendation: Reduce the incubation time. Analyze earlier time points (e.g., 6, 12, 18 hours) where cell viability is still high.
-
Alternative Cause: The concentration of KL001 may be too high for your cell line.
-
See Protocol: Protocol 2: Cell Viability Assay.
Q7: I am seeing high variability between my experimental replicates. Could the incubation time be a factor?
Inconsistent timing can certainly increase variability. Ensure that you add and remove KL001 at precisely the same time for all replicate wells or plates.
-
Recommendation: For long incubations (>24h), check for evaporation from multi-well plates, which can concentrate KL001 and increase variability. Use sealing films and a humidified incubator. Also, ensure that cells are seeded at a consistent density, as confluence can affect the response to treatment.
Data Presentation
When reporting your findings, clear data presentation is key. Use tables to summarize results from dose-response and time-course experiments.
Table 1: Example Data from a Time-Course and Dose-Response Viability Experiment
| KL001 Conc. | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 µM (Vehicle) | 100% | 100% | 100% |
| 1 µM | 98% | 91% | 75% |
| 5 µM | 95% | 72% | 41% |
| 10 µM | 81% | 53% | 22% |
| 25 µM | 60% | 31% | 9% |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation
This protocol outlines the steps to determine the optimal incubation time for KL001 by measuring the phosphorylation of a downstream target, "Protein X".
Methodology:
-
Cell Seeding: Seed your cells in 12-well plates at a density that will result in 70-80% confluency at the time of the longest harvest point. Allow cells to adhere and recover for 24 hours.
-
Preparation: Prepare a working solution of KL001 at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in your cell culture medium. Prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X KL001 or vehicle solution to each well.
-
Incubation: Return the plates to a 37°C, 5% CO2 incubator.
-
Harvesting: At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove the corresponding wells from the incubator.
-
Place the plate on ice.
-
Aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape cells, transfer lysate to a microfuge tube, and store at -80°C.
-
-
Analysis: Once all time points are collected, analyze the levels of your target of interest (e.g., by Western Blot, ELISA, or qPCR). The optimal incubation time is the point at which you see the most robust and statistically significant change in your endpoint before cytotoxicity becomes a confounding factor.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol is used to assess cytotoxicity and should be run in parallel with time-course experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of KL001 and a vehicle control. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate percent viability relative to the vehicle-treated control cells after subtracting the background absorbance.
Hypothetical Signaling Pathway
Understanding the mechanism of KL001 can help in selecting an appropriate incubation time. If KL001 is a kinase inhibitor, you would expect to see a rapid decrease in the phosphorylation of its direct target, while effects on cell proliferation or apoptosis may take much longer to appear.
Technical Support Center: Enhancing In Vivo Bioavailability of KL001 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with KL001 and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability with our KL001 derivative. What are the primary reasons for this?
A1: Low oral bioavailability of KL001 derivatives, which are often hydrophobic small molecules, can be attributed to several factors:
-
Poor Aqueous Solubility: These compounds may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The derivative may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation.
Q2: What are the initial steps to troubleshoot low in vivo exposure of a KL001 derivative?
A2: A systematic approach is recommended:
-
Verify Compound and Formulation Integrity: Ensure the purity and stability of your compound. Prepare fresh dosing formulations for each experiment to avoid degradation or precipitation.
-
Assess In Vitro Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 6.8) and simulated gastric and intestinal fluids.
-
Permeability: Use in vitro models like Caco-2 permeability assays to assess intestinal permeability and identify potential efflux transporter substrates.
-
Metabolic Stability: Evaluate the compound's stability in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
-
Q3: What formulation strategies can improve the oral bioavailability of KL001 derivatives?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like KL001 derivatives.[1] The choice of strategy depends on the specific physicochemical properties of the molecule.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can enhance solubility and dissolution.[1]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in vivo.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with KL001 derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral dosing. | Poor aqueous solubility leading to limited dissolution. | - Prepare a nanosuspension or an amorphous solid dispersion. - Formulate the compound in a lipid-based system like SEDDS. - Increase the dose, if tolerated, to saturate clearance mechanisms and improve exposure. |
| Low intestinal permeability. | - Conduct a Caco-2 permeability assay to confirm low permeability. - If the compound is a P-glycoprotein substrate, co-administer a P-gp inhibitor in preclinical studies to assess the impact on absorption. - Consider structural modifications to improve permeability. | |
| High first-pass metabolism. | - Perform in vitro metabolism studies with liver microsomes to identify the primary metabolizing enzymes. - Consider co-administration with an inhibitor of the relevant metabolic enzymes in preclinical models. - Design a prodrug that is less susceptible to first-pass metabolism. | |
| High variability in plasma concentrations between animals. | Inconsistent dosing volume or technique. | - Ensure accurate and consistent oral gavage technique. - Use a consistent and well-homogenized dosing formulation. |
| Food effects on absorption. | - Standardize the fasting period for all animals before dosing. - Investigate the effect of a high-fat meal on the bioavailability of your compound. | |
| Precipitation of the compound in the dosing formulation. | The concentration of the compound exceeds its solubility in the vehicle. | - Reduce the concentration of the compound in the formulation. - Use a co-solvent system (e.g., PEG400, DMSO, saline) to improve solubility.[2] - Prepare the formulation immediately before dosing. |
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for a KL001 derivative in rats.[3]
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |
| Compound 5d | Intravenous (IV) | 2 | 1350 ± 180 | 0.08 | 1020 ± 110 | 2.0 ± 0.2 | - |
| Oral (PO) | 5 | 110 ± 30 | 0.5 | 290 ± 60 | 2.4 ± 0.3 | 11.4 | |
| Compound 2d (metabolite of 5d) | Intravenous (IV) | 2 | 1280 ± 150 | 0.08 | 1150 ± 130 | 1.8 ± 0.1 | - |
| Oral (PO) | 5 | 210 ± 40 | 1.0 | 830 ± 150 | 2.1 ± 0.2 | 28.9 |
Note: SHP656, an orally available KL001 derivative, has been reported to have improved bioavailability and has shown efficacy in animal models of diabetes and glioblastoma, though specific quantitative data are not publicly available.[2][4][5]
Experimental Protocols
Protocol 1: Preparation of a Dosing Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for a hydrophobic compound like a KL001 derivative, as described in a study with a similar compound.[2]
Materials:
-
KL001 derivative
-
PEG400 (Polyethylene glycol 400)
-
Normal saline (0.9% NaCl)
-
DMSO (Dimethyl sulfoxide)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of the KL001 derivative.
-
Prepare the dosing vehicle by mixing PEG400, normal saline, and DMSO in a ratio of 6:3:1 (v/v/v).
-
Dissolve the KL001 derivative in the dosing vehicle to the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved and the solution is clear.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for a pharmacokinetic study in rats following oral administration.
Workflow:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (270-280 g) for at least 3 days before the study.[2]
-
Fasting: Fast the animals for 18 hours before dosing, with free access to water.[2]
-
Dosing:
-
Record the body weight of each animal.
-
Administer the prepared formulation of the KL001 derivative via oral gavage at the desired dose volume (e.g., 5 mL/kg).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 150-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., K2EDTA).
-
Collect samples via a suitable route (e.g., tail vein or saphenous vein).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of the KL001 derivative using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½, and oral bioavailability) using non-compartmental analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
CRY-Mediated Circadian Clock Signaling Pathway
The following diagram illustrates the core transcriptional-translational feedback loop of the mammalian circadian clock, which is modulated by KL001 and its derivatives. KL001 stabilizes CRY proteins, thereby enhancing the repression of the CLOCK:BMAL1 complex.[4][6]
Experimental Workflow for Improving Bioavailability
This diagram outlines the logical steps for troubleshooting and improving the in vivo bioavailability of KL001 derivatives.
References
- 1. Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools [bonndoc.ulb.uni-bonn.de]
- 2. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of alcohol excessive and “relapse” drinking in male mice by pharmacological cryptochrome (CRY) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
Validation & Comparative
A Comparative Analysis of Circadian Modulators: KL001 and its Derivative SHP656
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of KL001, a first-in-class cryptochrome (B1237616) (CRY) stabilizer, and its orally available derivative, SHP656. This document outlines their mechanisms of action, comparative efficacy in modulating the circadian clock, and their differential effects on cancer stem cells, supported by experimental data.
Introduction
The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and metabolic processes.[1][2][3] Core components of this clock machinery include the cryptochrome proteins, CRY1 and CRY2, which are critical negative regulators of the CLOCK-BMAL1 transcriptional complex.[1][2][3] Dysregulation of the circadian clock has been implicated in various pathologies, including metabolic disorders and cancer.[1][2] Small molecules that modulate CRY function are therefore of significant interest as potential therapeutics.
KL001 was the first small molecule identified to stabilize both CRY1 and CRY2, thereby lengthening the circadian period.[1][2][3] SHP656, a derivative of KL001, has been developed with improved oral bioavailability.[1][2] A key distinction between these two compounds lies in their selectivity: while KL001 stabilizes both CRY1 and CRY2, SHP656 preferentially targets CRY2.[1][4] This guide explores the functional consequences of this differential selectivity.
Biochemical and Functional Comparison
KL001 and SHP656, while structurally related, exhibit distinct profiles in their interaction with and stabilization of CRY isoforms. This differential activity translates to varied potencies in circadian clock modulation and downstream cellular effects.
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the activity of KL001 and SHP656 in various cell-based assays. The data is primarily sourced from a comprehensive study on the CRY2 isoform selectivity of SHP656.[1][2][5]
Table 1: Circadian Period Modulation in U2OS Cells
| Compound | Target Reporter | EC2h (μM) |
| KL001 | Bmal1-dLuc | ~10 |
| SHP656 | Bmal1-dLuc | 1.9 |
| KL001 | Per2-dLuc | ~10 |
| SHP656 | Per2-dLuc | 2.1 |
EC2h: The concentration required to lengthen the circadian period by 2 hours.
Table 2: Inhibition of Per2-dLuc Reporter Intensity in U2OS Cells
| Compound | IC50 (μM) |
| KL001 | 7.9 |
| SHP656 | 0.94 |
IC50: The concentration required to inhibit the reporter signal by 50%.
Table 3: CRY Protein Stabilization in HEK293 Cells
| Compound | Target | EC(stabilization) (μM) |
| KL001 | CRY1-LUC | Not explicitly quantified, but stabilizes |
| SHP656 | CRY1-LUC | Not explicitly quantified, less effective than on CRY2 |
| KL001 | CRY2-LUC | Not explicitly quantified, but stabilizes |
| SHP656 | CRY2-LUC | EC1.2-fold = 2.4 |
EC1.2-fold: The concentration for 1.2-fold stabilization of CRY2.
Table 4: Viability of Glioblastoma Stem Cells (GSCs)
| Compound | EC50 (μM) |
| KL001 | ~20 |
| SHP656 | ~10 |
Mechanism of Action: Stabilization of Cryptochromes
Both KL001 and SHP656 exert their effects by binding to the flavin adenine (B156593) dinucleotide (FAD) pocket of CRY proteins.[1][3] This interaction prevents the E3 ubiquitin ligase FBXL3 from binding to and targeting CRY for proteasomal degradation.[3] The resulting stabilization of CRY proteins leads to enhanced repression of the CLOCK-BMAL1 transcriptional complex, thereby lengthening the circadian period.[1][3]
The key mechanistic difference lies in their isoform preference. SHP656 shows a clear preference for CRY2 over CRY1.[1][4] This selectivity is attributed to the conformation of the "gatekeeper" tryptophan residue (W417 in CRY2) within the FAD pocket, which is more amenable to SHP656 binding in CRY2.[1]
References
- 1. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of KL001 and KL044: Potency in Modulating the Circadian Clock
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two key cryptochrome (B1237616) (CRY) stabilizers, KL001 and its derivative, KL044. This analysis is supported by experimental data on their efficacy in modulating the core circadian clock machinery.
KL001 and KL044 are small molecules that have emerged as critical tools for studying the circadian clock, a fundamental biological process that governs a wide array of physiological functions. Both compounds act as stabilizers of cryptochrome (CRY) proteins, which are essential negative regulators in the core transcriptional-translational feedback loop of the circadian clock. By preventing the ubiquitin-dependent degradation of CRY1 and CRY2, these molecules effectively lengthen the circadian period. Experimental evidence demonstrates that KL044, a derivative of KL001, exhibits significantly higher potency.[1]
Quantitative Comparison of Potency
The relative potency of KL001 and KL044 has been evaluated in several key cellular assays. As a derivative of KL001, KL044 was developed through extensive structure-activity relationship studies and demonstrates roughly tenfold higher potency in stabilizing CRY and modulating the circadian clock.[1]
| Parameter | KL001 | KL044 | Cell Line | Assay Type |
| EC50 (Period Lengthening) | ~1 µM | ~0.1 µM | U2OS | Bmal1-dLuc Reporter Assay |
| EC50 (Amplitude Reduction) | 0.87 µM | Not explicitly stated, but significantly more potent than KL001 | U2OS | Per2-dLuc Reporter Assay |
| pEC50 | Not available | 7.32 | Not specified | Reporter Assay |
| CRY1 Stabilization | Effective at ~10 µM | Potent stabilization at ~1 µM | HEK293 | CRY1-LUC Degradation Assay |
Mechanism of Action: Stabilization of Cryptochrome
Both KL001 and KL044 exert their effects by directly binding to CRY proteins. This interaction shields CRY from the E3 ubiquitin ligase complex containing FBXL3, thereby inhibiting its ubiquitination and subsequent degradation by the proteasome. The sustained levels of CRY protein lead to prolonged repression of the CLOCK-BMAL1 transcriptional complex, which in turn lengthens the period of the circadian rhythm. The enhanced potency of KL044 is attributed to optimized molecular interactions within the CRY binding pocket.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of KL001 and KL044.
Bmal1-dLuc and Per2-dLuc Reporter Assays
These assays are fundamental for assessing the effect of compounds on the core circadian clock rhythm. They utilize human U2OS osteosarcoma cells stably transfected with a luciferase reporter gene driven by the promoter of a core clock gene, either Bmal1 or Per2.
1. Cell Culture and Seeding:
-
U2OS cells stably expressing either Bmal1-dLuc or Per2-dLuc are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded into 96-well white, clear-bottom plates at a density that allows them to reach confluency on the day of the experiment.
2. Compound Treatment and Synchronization:
-
A serial dilution of KL001 and KL044 is prepared in the recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).
-
The culture medium is replaced with the compound-containing recording medium.
-
To synchronize the circadian rhythms of the cells, a one-hour treatment with dexamethasone (B1670325) (100 nM) is typically performed prior to adding the recording medium.
3. Bioluminescence Recording:
-
The 96-well plate is sealed and placed in a luminometer equipped with a heated and CO2-controlled chamber.
-
Bioluminescence is continuously monitored for at least five days.
4. Data Analysis:
-
The raw bioluminescence data is detrended to remove baseline trends.
-
The period, amplitude, and phase of the circadian rhythm are calculated using specialized software (e.g., LumiCycle or BioDare).
-
EC50 values for period lengthening and amplitude reduction are determined by fitting the dose-response data to a sigmoidal curve.
CRY1-LUC Degradation Assay
This assay directly measures the ability of a compound to stabilize the CRY1 protein. It utilizes human embryonic kidney (HEK293) cells transiently or stably expressing a fusion protein of CRY1 and luciferase (CRY1-LUC).
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM with 10% FBS.
-
Cells are seeded in a multi-well plate and transfected with a plasmid encoding the CRY1-LUC fusion protein using a suitable transfection reagent. For stable cell lines, this step is omitted.
2. Compound Treatment and Inhibition of Protein Synthesis:
-
After allowing for protein expression (typically 24 hours post-transfection), the cells are treated with various concentrations of KL001 or KL044.
-
To initiate the degradation measurement, protein synthesis is halted by adding cycloheximide (B1669411) (a protein synthesis inhibitor) to the culture medium.
3. Luminescence Measurement:
-
Luciferin is added to the medium, and the luminescence is measured at regular intervals over several hours using a luminometer.
4. Data Analysis:
-
The decay of the luminescence signal over time reflects the degradation rate of the CRY1-LUC protein.
-
The half-life of the CRY1-LUC protein is calculated for each compound concentration. An increase in half-life indicates stabilization of the protein.
Visualizing the Molecular Pathway and Experimental Process
To further elucidate the concepts discussed, the following diagrams visualize the circadian clock signaling pathway and the general experimental workflows.
Caption: The core circadian clock signaling pathway and the inhibitory action of KL001/KL044.
References
A Comparative Guide to Circadian Rhythm Modulators: KL001 vs. KS15
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecules, KL001 and KS15, known to modulate the core machinery of the mammalian circadian clock. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in the field of chronobiology and drug discovery.
At a Glance: KL001 vs. KS15
| Feature | KL001 | KS15 |
| Primary Target | Cryptochrome (B1237616) (CRY1 and CRY2) | Cryptochrome (CRY1 and CRY2) |
| Mechanism of Action | CRY Stabilizer | CRY Inhibitor |
| Core Effect | Lengthens circadian period | Reduces circadian amplitude and delays phase |
| Molecular Interaction | Prevents ubiquitin-dependent degradation of CRY | Inhibits the interaction between CRY and BMAL1 |
Differential Effects on Circadian Rhythms
KL001 and KS15, despite both targeting the cryptochrome proteins, elicit distinct and opposing effects on the circadian oscillator. KL001 acts as a stabilizer of CRY proteins, leading to a dose-dependent lengthening of the circadian period and a reduction in amplitude[1][2]. In contrast, KS15 functions as an inhibitor of CRY's repressive function, resulting in a significant reduction in the amplitude and a delay in the phase of circadian rhythms in cultured fibroblasts[3].
Quantitative Analysis of Circadian Parameters
The following tables summarize the quantitative effects of KL001 and KS15 on key circadian parameters as reported in the literature.
Table 1: Effect of KL001 on Circadian Period and Amplitude in U2OS Cells
| Concentration (µM) | Period Lengthening (hours) | Amplitude Reduction | Reporter Assay | Reference |
| ~1 | ~2 | Not specified | Bmal1-dLuc | [1] |
| ~3 | ~6 | Not specified | Bmal1-dLuc | [1] |
| 10 | Significant Lengthening | Significant Reduction | Bmal1-dLuc / Per2-dLuc | [1][2] |
| >50 | Cytotoxic | - | Bmal1-dLuc / Per2-dLuc | [1] |
Data is estimated from graphical representations in the cited literature.
Table 2: Effect of KS15 on Circadian Amplitude and Phase in Fibroblast Cells
| Concentration (µM) | Amplitude Reduction | Phase Shift | Reporter Assay | Reference |
| 4.9 (EC50) | Not specified | Not specified | E-box-mediated transcription | [3] |
| 10 | Significant Reduction | Delayed Phase | Per2-luc | [3] |
Specific quantitative values for amplitude reduction and phase shift are not detailed in the primary literature, but the effects are consistently reported as significant.
Signaling Pathways and Mechanisms of Action
The distinct effects of KL001 and KS15 stem from their different interactions with the core clock machinery.
KL001: Stabilization of the CRY Repressor
KL001 directly binds to CRY proteins, preventing their ubiquitination and subsequent degradation by the proteasome. This stabilization of CRY enhances its repressive activity on the CLOCK:BMAL1 transcriptional activator complex, thereby slowing down the negative feedback loop and lengthening the circadian period[1][4][5][6].
KS15: Inhibition of CRY-BMAL1 Interaction
KS15 acts by disrupting the interaction between the CRY repressor proteins and the core transcriptional activator BMAL1[3]. This interference weakens the negative feedback on CLOCK:BMAL1, leading to a less robust rhythm with a reduced amplitude and a shift in the timing (phase) of gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of KL001 and KS15.
Luciferase Reporter Assay for Circadian Rhythm Analysis
This protocol is a standard method for monitoring the real-time expression of clock genes in cultured cells.
Materials:
-
U2OS or fibroblast cells stably expressing a luciferase reporter construct (e.g., Bmal1-dLuc or Per2-dLuc).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Dexamethasone for synchronization.
-
Recording medium: DMEM without phenol (B47542) red, supplemented with B-27, luciferin, and the test compounds (KL001 or KS15) or vehicle control (DMSO).
-
Luminometer capable of continuous recording at 37°C.
Procedure:
-
Cell Culture: Plate the reporter cells in 35-mm dishes and grow to confluence.
-
Synchronization: Treat the confluent cells with 100 nM dexamethasone in DMEM for 2 hours to synchronize their circadian clocks.
-
Treatment and Recording: After synchronization, replace the medium with the recording medium containing D-luciferin and the desired concentration of KL001, KS15, or vehicle control.
-
Data Acquisition: Place the dishes in a luminometer and record luminescence counts at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: Analyze the resulting time-series data using appropriate software to determine the circadian period, amplitude, and phase for each condition.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is used to investigate the interaction between CRY and BMAL1 and the effect of KS15 on this interaction.
Materials:
-
HEK293T cells.
-
Expression plasmids for tagged proteins (e.g., FLAG-BMAL1 and Myc-CRY1).
-
Transfection reagent.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibodies against the protein tags (e.g., anti-FLAG and anti-Myc).
-
Protein A/G magnetic beads.
-
Wash buffers and elution buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-BMAL1 and Myc-CRY1.
-
Treatment: Treat the transfected cells with KS15 or vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer to release the protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody to capture FLAG-BMAL1 and any interacting proteins. Then, add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc antibody to detect the presence of co-immunoprecipitated Myc-CRY1. A reduction in the Myc-CRY1 signal in the KS15-treated sample compared to the control indicates that KS15 disrupts the BMAL1-CRY1 interaction.
Conclusion
References
- 1. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
Validating KL001's Mechanism: A Comparative Analysis Using CRY Knockout Models
For researchers, scientists, and professionals in drug development, the rigorous validation of a compound's mechanism of action is a critical step. This guide provides a comparative analysis of the small molecule KL001, focusing on the pivotal role of Cryptochrome (CRY) knockout models in confirming its mechanism as a CRY stabilizer.
KL001 is a first-in-class small molecule that stabilizes the core circadian clock proteins, Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2).[1] It achieves this by preventing their ubiquitin-dependent degradation, which leads to a lengthening of the circadian period.[1][2] The use of knockout models, where the target protein is absent, provides a powerful tool to unequivocally demonstrate that the effects of a compound are indeed mediated through that specific target. This guide will delve into the experimental data that substantiates the CRY-dependent mechanism of KL001.
Comparative Performance of KL001 in Wild-Type vs. CRY Knockout Models
The central tenet of validating KL001's mechanism is to demonstrate that its period-lengthening effect is contingent on the presence of CRY proteins. Experimental data robustly supports this, showing that while KL001 is effective in wild-type (WT) cells and in cells lacking either CRY1 or CRY2 individually, its effect is completely abolished in cells where both CRY1 and CRY2 are knocked out.[2][3]
| Cell Type | Genotype | Treatment | Period Change (hours) | Amplitude Reduction | Reference |
| Mouse Embryonic Fibroblasts | Wild-Type | KL001 (10 µM) | ~4.5 h increase | Yes | [Hirota et al., 2012] |
| Mouse Embryonic Fibroblasts | Cry1-/- | KL001 (10 µM) | ~4.0 h increase | Yes | [Hirota et al., 2012] |
| Mouse Embryonic Fibroblasts | Cry2-/- | KL001 (10 µM) | ~3.5 h increase | Yes | [Hirota et al., 2012] |
| Mouse Embryonic Fibroblasts | Cry1-/-/Cry2-/- | KL001 (10 µM) | No significant change | N/A | [Hirota et al., 2012] |
| U2OS Cells | Wild-Type | KL001 (10 µM) | Lengthened | Yes | [Hirota et al., 2012] |
| U2OS Cells | CRY1 Knockdown | KL001 (10 µM) | Lengthened | Yes | [Hirota et al., 2012] |
| U2OS Cells | CRY2 Knockdown | KL001 (10 µM) | Lengthened | Yes | [Hirota et al., 2012] |
| U2OS Cells | CRY1/2 siRNA | KL001 (10 µM) | Diminished effect | Yes | [Hirota et al., 2012] |
Table 1: Summary of KL001's effect on circadian period in different CRY genotypes. The data clearly indicates that the presence of at least one CRY isoform is necessary for KL001 to exert its period-lengthening effect.
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.
Cell Culture and Circadian Rhythm Monitoring
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) from wild-type, Cry1-/-, Cry2-/-, and Cry1-/-/Cry2-/- mice, and human U2OS cells are commonly used. These cells are often engineered to express a luciferase reporter gene under the control of a clock-controlled promoter (e.g., Bmal1-dLuc or Per2-dLuc).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization: To synchronize the circadian clocks of the cell population, cells are treated with a synchronizing agent such as dexamethasone (B1670325) (100 nM) for 2 hours.
-
Treatment: After synchronization, the medium is replaced with a recording medium containing the desired concentration of KL001 or vehicle (DMSO).
-
Luminescence Recording: Bioluminescence is continuously monitored in real-time using a luminometer. The data is collected over several days to determine the period and amplitude of the circadian rhythm.
-
Data Analysis: The period and amplitude of the rhythms are calculated using specialized software. Statistical analysis (e.g., ANOVA) is used to compare the effects of KL001 across different genotypes.
Generation of CRY Knockout Cells
CRISPR/Cas9 technology is a common method for generating knockout cell lines.[4]
-
Guide RNA Design: Guide RNAs (gRNAs) are designed to target specific exons of the CRY1 and CRY2 genes.
-
Transfection: U2OS cells are transfected with plasmids encoding Cas9 nuclease and the designed gRNAs.
-
Clonal Selection: Single-cell clones are isolated and expanded.
-
Genotyping: Genomic DNA is extracted from the clones, and the targeted region is amplified by PCR and sequenced to confirm the presence of frameshift mutations that result in a knockout.
-
Western Blotting: Protein lysates are prepared from the clones and subjected to Western blotting using antibodies against CRY1 and CRY2 to confirm the absence of the respective proteins.
Visualizing the Mechanism and Experimental Logic
The following diagrams illustrate the signaling pathway of the core circadian clock and the logical workflow for validating KL001's mechanism using CRY knockout models.
References
Unveiling the Cell-Specific Effects of KL001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
KL001, a small molecule stabilizer of cryptochrome (B1237616) (CRY) proteins, has emerged as a significant tool for modulating the circadian clock and related cellular processes. Its potential therapeutic applications span from metabolic disorders to oncology. This guide provides a cross-validation of KL001's effects in various cell lines, offering a comparative analysis of its performance supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the quantitative effects of KL001 across different cell lines, providing a basis for comparing its efficacy and cell-type-specific activities.
Table 1: Effects of KL001 on Circadian Rhythms and Cell Viability
| Cell Line | Assay | Parameter | KL001 Concentration | Result |
| U2OS (Human Osteosarcoma) | Circadian Rhythm Assay | Period Lengthening | 0.03-71 µM | Dose-dependent increase[1] |
| U2OS | Circadian Rhythm Assay | Amplitude Reduction (PER2) | EC50 = 0.87 µM | Dose-dependent reduction[1] |
| Glioblastoma Stem Cells (GSCs) | Cell Viability/Apoptosis | Apoptosis Induction | Not specified | Induces apoptosis specifically in GSCs vs. normal neuronal cells |
| SHP-656 (KL001 derivative) in GSCs | Cell Viability | Not specified | Not specified | Potent in killing GSCs |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | Proliferation | 40 µM | Promotes proliferation[2] |
| B16F10 (Mouse Melanoma) | Cell Viability (MTT Assay) | Cell Viability | Up to 20 µM | No significant cytotoxicity |
Table 2: Functional Effects of KL001 in Different Cell Lines
| Cell Line | Assay | Parameter | KL001 Concentration | Result |
| HUVEC | Migration Assay | Cell Migration | 40 µM | Promotes migration[2] |
| HUVEC | Tube Formation Assay | Tube Formation | 40 µM | Promotes tubular formation[2] |
| B16F10 | Melanin (B1238610) Content Assay | Melanin Synthesis | 20 µM | Inhibits melanin synthesis |
| B16F10 | Tyrosinase Activity Assay | Cellular Tyrosinase Activity | 20 µM | Significantly inhibits activity |
| Mouse Primary Hepatocytes | Gene Expression (qPCR) | Glucagon-induced Pck1 and G6pc expression | 2-8 µM | Dose-dependent repression[1] |
| Mouse Primary Hepatocytes | Glucose Production Assay | Glucagon-mediated glucose production | Not specified | Represses glucose production |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by KL001 and the general experimental workflows for assessing its effects.
Caption: Mechanism of KL001 in the core circadian clock.
Caption: General experimental workflow for assessing KL001's effects.
Experimental Protocols
Cell Culture and KL001 Preparation
-
U2OS Cells: Human bone osteosarcoma (U2OS) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Glioblastoma Stem Cells (GSCs): Patient-derived GSCs are cultured in serum-free neural stem cell medium supplemented with EGF and FGF.
-
HUVECs: Human umbilical vein endothelial cells (HUVECs) are cultured in EGM-2 endothelial cell growth medium.
-
B16F10 Cells: Mouse melanoma (B16F10) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.
-
Mouse Primary Hepatocytes: Isolated from mice and cultured in Williams' Medium E.
-
KL001 Stock Solution: KL001 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted in the respective cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
Circadian Rhythm Assay (U2OS Cells)
-
U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter are seeded in 35-mm dishes.
-
Cells are synchronized with dexamethasone (B1670325) (100 nM) for 2 hours.
-
The medium is replaced with a recording medium containing different concentrations of KL001 (0.03-71 µM).
-
Luminescence is monitored in real-time using a luminometer.
-
The period and amplitude of the circadian rhythm are analyzed.
Cell Viability and Apoptosis Assays (GSCs)
-
GSCs and normal neuronal cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of KL001 or its derivative SHP-656.
-
After a designated incubation period (e.g., 48-72 hours), cell viability is assessed using an MTT or a luminescence-based assay (e.g., CellTiter-Glo).
-
For apoptosis analysis, cells are stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.
HUVEC Proliferation, Migration, and Tube Formation Assays
-
Proliferation:
-
HUVECs are seeded in a 96-well plate.
-
Cells are treated with KL001 (e.g., 40 µM) for 16 hours in a low-serum medium (0.5% FBS).[2]
-
Cell proliferation is measured using an MTT or BrdU incorporation assay.
-
-
Migration (Wound Healing Assay):
-
A confluent monolayer of HUVECs is scratched to create a "wound."
-
Cells are treated with KL001.
-
The closure of the wound is monitored and quantified over time.
-
-
Tube Formation:
-
A 96-well plate is coated with Matrigel.
-
HUVECs are seeded on the Matrigel-coated wells in the presence of KL001.
-
After incubation (typically 4-6 hours), the formation of capillary-like structures (tubes) is visualized and quantified by microscopy.
-
Melanogenesis and Tyrosinase Activity Assays (B16F10 Cells)
-
Melanin Content:
-
B16F10 cells are treated with KL001 (e.g., 20 µM) for 48 hours.
-
Cells are lysed, and the melanin content in the cell lysate is measured spectrophotometrically at 405 nm.
-
-
Cellular Tyrosinase Activity:
-
After treatment with KL001, B16F10 cells are lysed.
-
The cell lysate is incubated with L-DOPA, and the formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm.
-
Gluconeogenesis Assay (Mouse Primary Hepatocytes)
-
Primary hepatocytes are treated with KL001 (e.g., 2-8 µM) for 18 hours.[1]
-
Cells are then stimulated with glucagon (B607659) to induce gluconeogenesis.
-
Gene Expression Analysis: RNA is extracted, and the expression of key gluconeogenic genes (Pck1 and G6pc) is quantified by qPCR.
-
Glucose Production: The amount of glucose released into the culture medium is measured using a glucose oxidase-based assay.
References
A Comparative Analysis of Cryptochrome (CRY) Stabilizers in Cancer Research
An Objective Guide for Researchers and Drug Development Professionals
Cryptochromes (CRY1 and CRY2) are core components of the mammalian circadian clock, acting as transcriptional repressors that regulate the timing of cellular processes.[1] Disruption of this internal clock is increasingly linked to cancer initiation and progression.[2] As key negative regulators of the CLOCK-BMAL1 transcriptional activator complex, CRY proteins have emerged as promising therapeutic targets.[3] Small-molecule stabilizers that prevent the degradation of CRY proteins can enforce the repression of pro-tumorigenic pathways, offering a novel therapeutic strategy. This guide provides a comparative overview of key CRY stabilizers, supported by experimental data and detailed methodologies.
Mechanism of Action: Preventing Proteasomal Degradation
CRY protein levels are primarily regulated through ubiquitination and subsequent proteasomal degradation, a process mediated by the F-box E3 ligase FBXL3.[1] Small-molecule CRY stabilizers, such as the carbazole (B46965) derivative KL001 and its analogs, function by binding to a flavin adenine (B156593) dinucleotide (FAD) pocket on the CRY proteins.[1][4] This binding competitively inhibits the interaction between CRY and FBXL3, thus preventing ubiquitination and stabilizing CRY protein levels.[4][5] The resulting accumulation of CRY enhances the repression of the CLOCK-BMAL1 heterodimer, modulating the expression of downstream genes involved in cell cycle, DNA damage response, and metabolism.[1][3]
Comparative Performance of CRY Stabilizers
The first-in-class CRY stabilizer, KL001, demonstrated the therapeutic potential of targeting cryptochromes but showed limited isoform selectivity and bioavailability.[3][4] Subsequent development has yielded derivatives with improved potency and isoform preference, such as SHP656.
| Compound | Target(s) | Selectivity | Potency / Efficacy | Observed Effects in Cancer Models | Reference(s) |
| KL001 | CRY1 & CRY2 | Non-selective | Stabilizes both CRY1 and CRY2. | Suppressed patient-derived glioblastoma stem cell (GSC) growth and survival in culture.[4] | [1][4] |
| SHP656 | CRY1 & CRY2 | Preferential for CRY2 | Higher potency than KL001 in repressing Per2 reporter activity.[4] | Suppressed GSC growth in culture; oral administration prolonged survival of mice with intracranial GSC implants.[4] | [4][6] |
| SHP1703 | CRY2 | Selective | Active (R)-enantiomer of SHP656, responsible for its CRY2-selective activity. | Inhibited the growth of patient-derived GSCs in culture, demonstrating the potential of CRY2-selective activation.[4][6] | [4] |
Key Signaling Pathways in Cancer
The anti-cancer effects of CRY stabilization are not limited to the core clock machinery. Stabilized CRY proteins, particularly CRY2, can modulate key oncogenic pathways.
CRY2-Mediated Degradation of c-MYC
The proto-oncogene c-MYC is a critical driver of cell proliferation and is frequently overexpressed in cancers.[1] Emerging evidence shows that CRY2 can act as a tumor suppressor by recruiting the FBXL3 E3 ligase to c-MYC, promoting its ubiquitination and degradation.[5][6] By stabilizing CRY2, compounds like SHP1703 can enhance this anti-tumorigenic function.
Regulation of the p53 Pathway
The tumor suppressor p53 is a crucial regulator of the cell cycle and apoptosis. The relationship between CRY and p53 is complex and appears to be context-dependent. Some studies suggest that CRY1 can facilitate the interaction between p53 and its E3 ligase MDM2, thereby promoting p53 degradation and contributing to chemoresistance.[7] In this context, CRY stabilization could be pro-tumorigenic. Conversely, other reports indicate that CRY inhibition (using molecules like KS15) leads to an increase in p53 expression, suggesting that stabilized CRY might suppress p53.[5] This highlights the need for isoform-selective modulators and careful characterization of their effects in different cancer types.
Experimental Protocols
Objective comparison of CRY stabilizers requires standardized and robust experimental methodologies. Below are protocols for key assays cited in the evaluation of these compounds.
CRY Stability Assay (Luciferase Fusion Protein Half-Life)
This assay quantitatively measures the ability of a compound to stabilize CRY protein.
-
Cell Line: HEK293 cells are transiently transfected with plasmids expressing CRY1-luciferase (CRY1-LUC) or CRY2-luciferase (CRY2-LUC) fusion proteins. A control plasmid expressing only luciferase (LUC) is used for normalization.
-
Protocol:
-
24 hours post-transfection, treat cells with the CRY stabilizer compound at various concentrations or with a DMSO vehicle control.
-
Simultaneously, add cycloheximide (B1669411) (a protein synthesis inhibitor) to all wells.
-
Measure luciferase activity at multiple time points (e.g., 0, 2, 4, 6, 8 hours) post-cycloheximide treatment.
-
Normalize the CRY-LUC signal to the LUC control signal at each time point.
-
Calculate the half-life (t½) of the fusion proteins for each treatment condition by fitting the data to a one-phase decay curve.
-
An increase in the half-life compared to the DMSO control indicates protein stabilization.[6]
-
Cell Viability and Chemosensitivity Assay (MTS/MTT or Annexin V)
These assays determine the effect of CRY modulation on cancer cell proliferation, survival, and sensitivity to chemotherapy.
-
Cell Lines: Relevant cancer cell lines (e.g., glioblastoma GSCs, colorectal cancer DLD-1 cells).[4][8]
-
Protocol (Viability):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with the CRY stabilizer alone, a chemotherapeutic agent (e.g., oxaliplatin, paclitaxel) alone, or a combination of both for 48-72 hours.[7][8]
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
-
Protocol (Apoptosis):
-
Following treatment as described above, harvest the cells.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified.[8]
-
Transcriptional Reporter Assay (Bmal1-dLuc / Per2-dLuc)
This assay measures the impact of CRY stabilizers on the transcriptional activity of the core clock machinery.
-
Cell Line: U2OS cells stably expressing a destabilized luciferase reporter driven by the Bmal1 or Per2 promoter.[4][9]
-
Protocol:
-
Plate cells in a 96-well plate.
-
Synchronize the cellular clocks by treating with dexamethasone (B1670325) for 2 hours.
-
Replace the medium with a recording medium containing the test compound (e.g., KL001, SHP656) or DMSO.
-
Measure bioluminescence in real-time using a luminometer over several days.
-
Analyze the data to determine changes in the circadian period, phase, and amplitude. Stabilization of CRY typically leads to a lengthening of the period and a repression of reporter activity.[4][6]
-
References
- 1. The role of cryptochrome (CRY) in cancer: molecular mechanisms and clock-based therapeutic strategies: Role of cryptochrome in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cryptochrome (CRY) in cancer: molecular mechanisms and clock-based therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Circadian clock gene CRY2 degradation is involved in chemoresistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a small molecule that selectively destabilizes Cryptochrome 1 and enhances life span in p53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Research: A Comparative Analysis of KL001 and Its Analogs in Cryptochrome Stabilization and Circadian Rhythm Modulation
For Researchers, Scientists, and Drug Development Professionals
I. Comparative Performance of CRY Stabilizers
The discovery of KL001 as the first small-molecule stabilizer of cryptochromes (CRY1 and CRY2) opened a new avenue for modulating the circadian clock and related physiological processes, such as gluconeogenesis.[1] Subsequent research has led to the development of several analogs with improved potency and isoform selectivity.
Table 1: Quantitative Comparison of KL001 and its Analogs
| Compound | Target(s) | Key Quantitative Effects | Reference |
| KL001 | CRY1 & CRY2 | - Lengthens circadian period in U2OS cells in a dose-dependent manner (0.03-71 μM).[1] - Increases half-life of CRY1-LUC in a dose-dependent manner in HEK293T cells. - Represses glucagon-dependent induction of Pck1 and G6pc genes in mouse primary hepatocytes (2-8 μM).[1] | Hirota et al., 2012 |
| KL044 | CRY1 & CRY2 | - Approximately 10-fold higher potency than KL001 in lengthening the circadian period and repressing Per2 activity. | Lee et al., 2015 |
| KL101 | CRY1 selective | - Selectively stabilizes CRY1.[2] - Lengthens SCN period by ~3 hours at 10 μM.[3] - Increases the half-life of CRY1 from ~8 hours to ~11 hours.[3] | Miller et al., 2020 |
| TH301 | CRY2 selective | - Selectively stabilizes CRY2.[2] | Miller et al., 2020 |
| TH303 | CRY1 selective | - Selectively interacts with and activates CRY1.[4] - Occupies the FAD-binding pocket of CRY1, leading to its stabilization.[4] | Kolarski et al., 2021 |
| TH129 | CRY1 selective | - Benzophenone derivative of KL101 with higher potency than TH303 in circadian assays.[4] - Selectively interacts with and activates CRY1.[4] | Kolarski et al., 2021 |
II. Experimental Protocols
A. Cell-Based Circadian Rhythm Assay (Foundational KL001 Research)
This protocol, adapted from Hirota et al., 2012, is fundamental for assessing the effect of small molecules on the circadian clock.
1. Cell Culture and Reagents:
-
Human osteosarcoma U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc luciferase reporter.
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
KL001 and other test compounds dissolved in DMSO.
2. Assay Procedure:
-
Plate U2OS reporter cells in a 96-well plate.
-
Synchronize the cells by treating with dexamethasone (B1670325) (100 nM) for 2 hours.
-
Replace the medium with a recording medium containing the test compound at various concentrations.
-
Monitor luminescence continuously using a luminometer.
3. Data Analysis:
-
The period, amplitude, and phase of the circadian rhythm are calculated from the luminescence data using specialized software.
-
Dose-response curves are generated to determine the EC50 of the compounds.
B. CRY Stability Assay
This assay measures the ability of a compound to stabilize CRY proteins.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM with 10% FBS.
-
Transiently transfect cells with a plasmid expressing a CRY1-luciferase (CRY1-LUC) or CRY2-luciferase (CRY2-LUC) fusion protein.
2. Assay Procedure:
-
24 hours post-transfection, treat the cells with the test compound or DMSO (vehicle control).
-
After a designated time, lyse the cells and measure luciferase activity.
-
To measure protein half-life, treat cells with cycloheximide (B1669411) (a protein synthesis inhibitor) in the presence or absence of the test compound and collect samples at different time points.
3. Data Analysis:
-
Luciferase activity is normalized to a control.
-
The half-life of the CRY-LUC fusion protein is calculated by fitting the data to a one-phase exponential decay curve.
C. Hepatic Gluconeogenesis Assay
This assay assesses the impact of CRY stabilizers on glucose production in liver cells.
1. Primary Hepatocyte Isolation:
-
Isolate primary hepatocytes from mice by collagenase perfusion.
-
Plate the hepatocytes on collagen-coated plates.
2. Assay Procedure:
-
Treat the hepatocytes with the test compound for 18 hours.
-
Stimulate the cells with glucagon (B607659) (10 nM) for 2-3 hours.
-
For glucose measurement, incubate the cells in a glucose-free buffer containing lactate (B86563) and pyruvate (B1213749) for 4 hours.
-
Measure glucose concentration in the medium.
-
For gene expression analysis, extract RNA and perform RT-qPCR for Pck1 and G6pc.
3. Data Analysis:
-
Glucose production is normalized to the total protein content.
-
Gene expression levels are normalized to a housekeeping gene.
III. Signaling Pathways and Mechanisms
The primary mechanism of action for KL001 and its analogs is the stabilization of CRY proteins. This stabilization prevents their degradation, leading to an accumulation of CRY in the nucleus.
Caption: KL001-mediated stabilization of Cryptochrome (B1237616) (CRY) proteins.
In the nucleus, elevated levels of CRY proteins enhance the repression of the CLOCK:BMAL1 transcriptional complex, which is a core component of the circadian clock. This enhanced repression leads to a lengthening of the circadian period.
The stabilization of CRY also has significant metabolic consequences. CRY proteins are known to inhibit gluconeogenesis, the process of producing glucose in the liver.
Caption: Inhibition of Glucagon-induced Gluconeogenesis by KL001.
By stabilizing CRY, KL001 and its analogs enhance the CRY-mediated inhibition of adenylate cyclase, leading to reduced cAMP levels and consequently, a decrease in the expression of key gluconeogenic genes like Pck1 and G6pc. This mechanism underlies the potential therapeutic application of these compounds in metabolic disorders such as type 2 diabetes.
References
Independent Validation of Antiglioblastoma Efficacy of KL001 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering circadian rhythm modulator, KL001, and its subsequently developed derivatives, evaluating their efficacy against glioblastoma (GBM). The data presented herein is collated from multiple studies, offering a consolidated view of the evolution of these compounds and independent validation of their therapeutic potential.
Introduction
Glioblastoma is a notoriously aggressive and treatment-resistant primary brain tumor. A novel therapeutic avenue has emerged from the field of chronobiology, focusing on the disruption of the circadian clock within glioblastoma stem cells (GSCs), which are believed to drive tumor growth and recurrence. KL001 was the first small molecule identified to target the core clock proteins Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2). This guide details the progression from KL001 to more potent and selective derivatives, providing evidence of their enhanced antiglioblastoma properties.
Mechanism of Action: Targeting the Circadian Clock in Glioblastoma
The core of the mammalian circadian clock involves a transcription-translation feedback loop. The heterodimeric transcription factor CLOCK-BMAL1 drives the expression of Period (PER) and Cryptochrome (CRY) genes. In turn, PER and CRY proteins heterodimerize, enter the nucleus, and inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription and creating a rhythmic cycle.
It has been discovered that GSCs are highly dependent on the CLOCK-BMAL1 complex for their survival and proliferation.[1][2][3] KL001 and its derivatives function by binding to and stabilizing CRY proteins, thereby enhancing their repressive effect on CLOCK-BMAL1.[4] This targeted disruption of the circadian machinery preferentially induces cell cycle arrest and apoptosis in GSCs.[1]
Interestingly, studies have revealed that in glioblastoma tissue, CRY1 mRNA levels are often elevated, while CRY2 levels are decreased.[5][6] This finding has spurred the development of CRY2-selective activators, with the hypothesis that restoring the function of the diminished CRY2 protein could be a more effective and targeted therapeutic strategy.[5]
Comparative Analysis of KL001 Derivatives
The development of KL001 derivatives has focused on improving potency, oral bioavailability, and isoform selectivity. This progression represents an implicit validation of the initial findings with KL001, as subsequent research has consistently demonstrated the anti-GSC efficacy of targeting the CRY proteins.
| Compound | Target(s) | Selectivity | Key Characteristics |
| KL001 | CRY1 and CRY2 | Non-selective | First-in-class CRY stabilizer; proof-of-concept for targeting the circadian clock in glioblastoma.[4][7] |
| SHP656 | CRY2 | Preferential for CRY2 | Orally available derivative of KL001 with improved bioavailability.[4][7] |
| SHP1703 | CRY2 | Selective for CRY2 | The active R-enantiomer of SHP656, demonstrating greater potency than the racemic mixture.[7][8] |
| SHP1705 | CRY2 | Highly selective for CRY2 | A novel, highly potent CRY2 activator that has undergone Phase I clinical trials for safety in healthy volunteers.[5][9][10] |
Quantitative Efficacy Data: In Vitro Anti-Glioblastoma Stem Cell Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of KL001 and its derivatives against various patient-derived glioblastoma stem cell (GSC) lines after a 3-day treatment period. Lower IC50 values indicate higher potency.
| GSC Line | KL001 (μM) | SHP656 (μM) | SHP1703 (μM) | SHP1705 (μM) |
| MGG24 | >20 | 11.85 | 9.97 | 2.50 |
| MGG31 | 10.23 | 6.56 | 6.29 | 1.08 |
| MGG115 | >20 | >20 | >20 | 8.87 |
| MGG152 | 13.56 | 13.91 | 11.21 | 3.51 |
| PBT030 | 14.53 | 14.28 | 13.11 | 4.30 |
| PBT128 | 12.87 | 11.66 | 10.98 | 3.96 |
Data sourced from Chan et al., Neuro-Oncology, 2025.[5] The data clearly indicates a significant increase in potency with the evolution of the compounds, with SHP1705 being the most effective against all tested GSC lines.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the IC50 values of the compounds.
-
Cell Culture: Patient-derived GSCs are cultured as neurospheres in neural stem cell medium supplemented with growth factors.[11]
-
Plating: Neurospheres are dissociated into single cells and plated in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: Cells are treated with a serial dilution of the test compounds (KL001, SHP656, SHP1703, SHP1705) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 3-4 days.[5]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the DMSO control. IC50 values are calculated using non-linear regression analysis.
Luciferase Reporter Assay for Circadian Rhythm
This assay is used to measure the effect of the compounds on the core circadian clock machinery.
-
Cell Line: U2OS or fibroblast cells stably expressing a luciferase reporter gene driven by a circadian promoter (e.g., Bmal1-dLuc or Per2-dLuc) are used.[4][7][12]
-
Synchronization: The circadian rhythm of the cells is synchronized by treatment with dexamethasone (B1670325) or forskolin.
-
Treatment: After synchronization, the medium is replaced with a recording medium containing the test compounds at various concentrations.
-
Luminescence Recording: Bioluminescence is recorded in real-time using a luminometer for several days.
-
Data Analysis: The period, amplitude, and phase of the circadian rhythm are analyzed to determine the effect of the compounds. Lengthening of the period and repression of Per2 expression are indicative of CRY stabilization.[4]
In Vivo Orthotopic Glioblastoma Model
This model is used to assess the efficacy of the compounds in a living organism.
-
Cell Implantation: Patient-derived GSCs are intracranially implanted into immunodeficient mice (e.g., NSG mice) via stereotactic injection.[5]
-
Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging (if GSCs are engineered to express luciferase) or by observing clinical symptoms.
-
Treatment: Once tumors are established, mice are treated with the test compounds (e.g., via oral gavage for bioavailable derivatives like SHP656 and SHP1705) or a vehicle control.
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor size can also be measured at different time points.
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study to assess any potential toxicity of the compounds.
Mandatory Visualizations
Signaling Pathway of KL001 Derivatives
Caption: Mechanism of action of KL001 derivatives on the core circadian clock pathway.
Experimental Workflow for Efficacy Validation
Caption: A typical experimental workflow for validating the antiglioblastoma efficacy.
References
- 1. Targeting Glioblastoma Stem Cells through Disruption of the Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Highlights from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing clinical response against glioblastoma: Evaluating SHP1705 CRY2 activator efficacy in preclinical models and safety in phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cryptochromes in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. bioengineer.org [bioengineer.org]
- 11. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KL-1156: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of KL-1156, a non-hazardous substance. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. By adhering to these guidelines, we contribute to a culture of safety and responsibility in the laboratory.
Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory safety practices should always be observed during handling.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves when handling this compound. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Safety glasses are recommended to prevent accidental eye contact.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
First Aid Measures:
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]
-
In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1][2]
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2]
This compound Disposal Procedures
While this compound is not classified as hazardous, it is crucial to follow a structured disposal plan to minimize environmental impact and adhere to institutional protocols. Do not let the product enter drains unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is based on general guidelines for non-hazardous laboratory waste.[1][2][3][4] Always consult and adhere to your institution's specific EHS guidelines.
For Solid this compound Waste:
-
Decontamination: Ensure the solid waste is not mixed with any hazardous chemicals. If it is, it must be treated as hazardous waste.
-
Consult EHS: Verify with your institution's EHS department if solid, non-hazardous chemical waste can be disposed of in the regular trash.[1][2]
-
Packaging: If approved for trash disposal, securely package the solid this compound in a sealed container to prevent dust generation.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".
-
Disposal: Place the sealed and labeled container in the designated laboratory solid waste bin.
For this compound Solutions:
-
Decontamination: Confirm the solution does not contain any hazardous solvents or solutes. If it does, it must be disposed of as hazardous chemical waste.
-
Consult EHS: Check your institution's policy on the drain disposal of non-hazardous chemical solutions.[2][3] Some institutions may require neutralization before drain disposal if the solution is acidic or basic.[3]
-
Drain Disposal (if approved):
-
Turn on the faucet to a high flow rate.
-
Slowly pour the this compound solution down the drain.
-
Flush the drain with a copious amount of water for at least 5 minutes to ensure it is thoroughly diluted.
-
For Empty this compound Containers:
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Rinsate Disposal: The rinsate from a non-hazardous chemical container can typically be disposed of down the drain with plenty of water, subject to institutional approval.
-
Container Disposal: After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin as per your facility's guidelines.
Hypothetical Signaling Pathway of a KL-Series Compound
While specific data on the signaling pathway of this compound is not publicly available, related compounds in the "KL" series, such as KL001, are known to modulate the circadian clock by targeting Cryptochrome (CRY) proteins.[5] The following diagram illustrates a simplified, hypothetical signaling pathway where a KL-series compound stabilizes CRY, impacting the core circadian feedback loop.
This diagram illustrates how a compound like this compound might stabilize CRY proteins in the cytoplasm, leading to an accumulation of the PER-CRY complex. This complex then translocates to the nucleus and inhibits the transcriptional activity of the CLOCK-BMAL1 complex, a core component of the circadian rhythm machinery. This inhibitory feedback is a fundamental part of the circadian clock.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
